3-Bromo-2,5-difluoropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRAIOJQLNXLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562094 | |
| Record name | 3-Bromo-2,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211331-43-9 | |
| Record name | 3-Bromo-2,5-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2,5-difluoropyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2,5-difluoropyridine, a halogenated pyridine derivative of significant interest in the field of medicinal chemistry and drug development. This document details its chemical and physical properties, provides insights into its synthesis, and explores its applications as a versatile building block in the creation of complex pharmaceutical agents.
Core Properties and Identification
This compound is a synthetically valuable intermediate whose properties are summarized below. While experimental data for some physical properties remain elusive in publicly available literature, predicted values and data from similar compounds offer valuable insights.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 1211331-43-9 | [1] |
| Molecular Formula | C₅H₂BrF₂N | [1] |
| Molecular Weight | 193.98 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid, Semi-Solid, or Liquid | |
| Boiling Point (Predicted) | 162.7 ± 35.0 °C | |
| Density (Predicted) | 1.808 ± 0.06 g/cm³ | |
| Solubility | No data available | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Table 2: Spectroscopic Data (for the similar compound 3-Bromo-2,6-difluoropyridine)
| Type | Data | Source |
| ¹H NMR (CDCl₃) | δ: 6.79 (1H, dd, J = 8.3, 3.0 Hz), 8.03 (1H, ddd, J = 8.4, 8.4, 7.0 Hz) | [2] |
| ¹⁹F NMR (CDCl₃) | δ: -69.3 Hz, -63.8 Hz | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from a readily available pyridine precursor. While a specific detailed protocol for this compound is not widely published, the synthesis of the closely related isomer, 3-Bromo-2,6-difluoropyridine, provides a representative experimental methodology. This process generally involves a halogen exchange reaction to introduce the fluorine atoms, followed by a regioselective bromination.
A plausible synthetic pathway for this compound would involve the initial synthesis of 2,5-difluoropyridine from 2,5-dichloropyridine via a halogen exchange reaction, followed by bromination at the 3-position.
Experimental Protocol: General Method for the Synthesis of a Bromo-difluoropyridine Derivative (adapted from the synthesis of 3-Bromo-2,6-difluoropyridine)[2]
Step 1: Fluorination (Halogen Exchange)
-
To a solution of the corresponding dichloro-bromopyridine (e.g., 2,6-dichloro-3-bromopyridine, 1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add a fluorinating agent (e.g., cesium fluoride (CsF), 4.0 eq) at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours (e.g., 8 hours).
-
Upon completion of the reaction (monitored by TLC or GC-MS), pour the mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired difluorobromopyridine.
Step 2: Bromination
A subsequent bromination step would be required if the starting material was not already brominated at the desired position. This would typically involve treating the difluoropyridine with a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst or solvent.
Role in Drug Discovery and Development
Halogenated pyridines, and particularly fluorinated derivatives, are of immense importance in medicinal chemistry. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets.
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse substituents. The difluorinated pyridine core imparts unique electronic and conformational properties to the final molecule.
Visualizing the Synthetic Utility
The following diagrams illustrate the logical workflow for the synthesis and application of this compound in drug discovery.
References
An In-depth Technical Guide to the Synthesis of 3-Bromo-2,5-difluoropyridine from Precursor Pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to 3-Bromo-2,5-difluoropyridine, a key building block in medicinal chemistry and drug development. The document details the primary synthetic pathway, which involves the initial fluorination of a dihalopyridine precursor to form 2,5-difluoropyridine, followed by regioselective bromination. Alternative synthetic strategies are also discussed. This guide includes detailed experimental protocols, quantitative data summarized in structured tables for easy comparison, and visualizations of the synthetic pathways using Graphviz diagrams. The information is curated to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of this compound in Drug Discovery
Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to a molecule. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate the physicochemical properties of a compound, such as its pKa and lipophilicity. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules. The bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the difluorinated pyridine core offers the aforementioned benefits of fluorination.
Primary Synthetic Pathway: From 2,5-Dichloropyridine to this compound
The most common and industrially viable route for the synthesis of this compound begins with a dihalopyridine precursor, typically 2,5-dichloropyridine. The synthesis proceeds in two main stages:
-
Fluorination: A halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.
-
Bromination: A regioselective electrophilic aromatic substitution to introduce a bromine atom at the 3-position.
Caption: Primary synthetic pathway to this compound.
Step 1: Synthesis of 2,5-Difluoropyridine via Halogen Exchange
The conversion of 2,5-dichloropyridine to 2,5-difluoropyridine is achieved through a nucleophilic aromatic substitution reaction with a fluoride salt.[1] Anhydrous potassium fluoride (KF) is a commonly used fluorinating agent due to its cost-effectiveness, though cesium fluoride (CsF) can also be employed for higher reactivity.[2] The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, at elevated temperatures.[2] The use of a phase-transfer catalyst can enhance the reaction rate and yield.[3]
Experimental Protocol: Fluorination of 2,5-Dichloropyridine
-
Materials:
-
2,5-Dichloropyridine
-
Anhydrous Potassium Fluoride (spray-dried)
-
Polar aprotic solvent (e.g., Sulfolane)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, optional)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-dichloropyridine and the polar aprotic solvent.
-
Add anhydrous potassium fluoride (2.2 to 4.0 molar equivalents relative to the dichloropyridine).[3]
-
If used, add the phase-transfer catalyst (catalytic amount).
-
Heat the reaction mixture under a nitrogen atmosphere to a temperature range of 180-220 °C.[2]
-
Maintain the reaction at this temperature for a period of 10 to 24 hours, monitoring the progress by Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, 2,5-difluoropyridine, can be isolated by fractional distillation under reduced pressure.
-
Further purification can be achieved by column chromatography if necessary.
-
| Precursor | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2,5-Dichloropyridine | KF, Sulfolane, 200-210 °C, 10-15 h | 2,5-Difluoropyridine | ~40 | Not specified | [3] |
| 2,5-Dichloropyridine | Anhydrous KF, solvent, catalyst | 2,5-Difluoropyridine | Not specified | High | [1] |
Table 1: Summary of quantitative data for the synthesis of 2,5-Difluoropyridine.
Step 2: Regioselective Bromination of 2,5-Difluoropyridine
The second step involves the electrophilic bromination of the 2,5-difluoropyridine intermediate. The fluorine atoms are electron-withdrawing by induction but are also ortho-, para-directing due to resonance. The pyridine nitrogen is strongly deactivating. The combined electronic effects favor the substitution at the 3-position, which is ortho to the fluorine at the 2-position and meta to the fluorine at the 5-position.[2] Common brominating agents include N-bromosuccinimide (NBS) and liquid bromine (Br₂), often in the presence of an acid catalyst.[2]
Experimental Protocol: Bromination of 2,5-Difluoropyridine
-
Materials:
-
2,5-Difluoropyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent (e.g., Acetonitrile, Dichloromethane, or Sulfuric Acid)
-
Acid Catalyst (e.g., Sulfuric Acid, optional with NBS)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2,5-difluoropyridine in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (NBS or Br₂) portion-wise, maintaining the temperature below 10 °C.
-
If using an acid catalyst, it should be present in the reaction mixture before the addition of the brominating agent.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, or until completion as monitored by TLC or GC.
-
Upon completion, quench the reaction by pouring it into an ice-cold aqueous solution of sodium thiosulfate (to consume any excess bromine).
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
| Precursor | Reagents & Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2,5-Difluoropyridine | NBS or Br₂, acidic medium | This compound | Not specified | Not specified | [2] |
Alternative Synthetic Routes
While the two-step synthesis from 2,5-dichloropyridine is the most direct, other pathways can be envisioned, particularly those starting from functionalized pyridine precursors.
Synthesis via Diazotization of an Aminopyridine
An alternative approach involves the diazotization of an amino-substituted difluoropyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom. This route would require the synthesis of 3-amino-2,5-difluoropyridine as a key intermediate.
References
Chemical structure and IUPAC name of 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,5-difluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy for modulating the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.[1] The presence of a bromine atom provides a versatile handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound.
Chemical Structure and IUPAC Name
-
IUPAC Name: this compound[2]
-
CAS Number: 1211331-43-9[2]
-
Molecular Formula: C₅H₂BrF₂N[2]
-
SMILES: C1=C(C=NC(=C1Br)F)F[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 193.98 g/mol | PubChem[2] |
| Physical Form | Liquid or Solid/Semi-Solid | CymitQuimica, Benchchem[1][3] |
| Boiling Point | 162.7 ± 35.0 °C (Predicted) | Chemlyte Solutions |
| Density | 1.808 ± 0.06 g/cm³ (Predicted) | Chemlyte Solutions |
| Purity | Typically ≥98% | CymitQuimica[3] |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm[4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would show two signals in the aromatic region, each corresponding to one of the two protons on the pyridine ring. Both signals would be expected to show complex splitting patterns due to coupling with each other (meta-coupling) and with the two fluorine atoms.
-
¹³C NMR: The spectrum would display five distinct signals for the five carbon atoms of the pyridine ring. Each signal would be split into a doublet or a more complex multiplet due to coupling with the directly attached or nearby fluorine atoms (¹JCF, ²JCF, ³JCF). Decoupling both ¹H and ¹⁹F would be necessary to obtain singlets for each carbon.
-
¹⁹F NMR: The spectrum is expected to show two distinct signals, one for each fluorine atom at the C2 and C5 positions. These signals would likely appear as multiplets due to coupling with the aromatic protons and potentially with each other. The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for characterizing such molecules.[5]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (approximately equal intensity for M and M+2).
Synthesis
Caption: Plausible synthetic workflow for this compound.
Representative Experimental Protocol:
Step 1: Synthesis of 2,5-Difluoropyridine
-
To a flask equipped with a mechanical stirrer, thermometer, and distillation head, add dried potassium fluoride (KF) or cesium fluoride (CsF) and a high-boiling polar aprotic solvent (e.g., sulfolane).
-
Heat the mixture under vacuum to remove any residual water.
-
Cool the mixture and add 2,5-dichloropyridine.
-
Heat the reaction mixture to a high temperature (e.g., 150-220°C) for several hours.[6] The progress of the reaction can be monitored by GC-MS.
-
Upon completion, the product, 2,5-difluoropyridine, can be isolated from the reaction mixture by distillation, potentially under reduced pressure.
Step 2: Synthesis of this compound
-
Dissolve the 2,5-difluoropyridine obtained from Step 1 in a suitable inert solvent (e.g., concentrated sulfuric acid or an organic solvent like acetonitrile).
-
Cool the solution in an ice bath.
-
Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto ice and neutralizing with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to yield this compound.
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dictated by the electronic properties of the pyridine ring and its substituents. The electron-withdrawing nature of the nitrogen atom and the two fluorine atoms makes the pyridine ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr) .[8] Concurrently, the carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling.[9]
Caption: Key reactivity pathways of this compound.
Representative Protocol for Suzuki Cross-Coupling:
-
In a reaction vessel, combine this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), and a base such as potassium phosphate (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol %).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or DMF/water).[9]
-
Heat the reaction mixture (e.g., 85-100°C) and stir for the required time (typically several hours), monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 3-aryl-2,5-difluoropyridine product.
This reactivity makes this compound a valuable building block for introducing the 2,5-difluoropyridinyl moiety into larger, more complex molecules, a common strategy in the design of novel therapeutic agents.
Safety Information
This compound is considered a hazardous substance.
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]
-
Precautions: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors.
Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. This compound | 1211331-43-9 | Benchchem [benchchem.com]
- 2. This compound | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 1211331-43-9|this compound|BLD Pharm [bldpharm.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity and Electronic Properties of 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 3-Bromo-2,5-difluoropyridine, a fluorinated pyridine derivative of increasing interest in medicinal chemistry and materials science. This document outlines its synthesis, key reactions, and electronic characteristics, offering valuable insights for its application in research and development.
Physicochemical Properties
This compound is a halogenated pyridine derivative with the molecular formula C₅H₂BrF₂N.[1] Below is a summary of its key physicochemical properties. Please note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₂N | [1] |
| Molecular Weight | 193.98 g/mol | [1] |
| CAS Number | 1211331-43-9 | [1] |
| Appearance | Colorless to light yellow liquid | Predicted |
| Boiling Point | 162.7 ± 35.0 °C | Predicted |
| Density | 1.808 ± 0.06 g/cm³ | Predicted |
| pKa | -5.21 ± 0.20 | Predicted |
Synthesis
The synthesis of this compound typically involves a two-step process starting from 2,5-dichloropyridine. The first step is a halogen exchange reaction to replace the chlorine atoms with fluorine, followed by a regioselective bromination.
Experimental Protocol: Synthesis of 2,5-difluoropyridine (Precursor)
This protocol is based on a general method for the fluorination of chloropyridines.
-
To a solution of 2,5-dichloropyridine in a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane), add a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF). The use of a phase-transfer catalyst can enhance the reaction rate.
-
Heat the reaction mixture to a temperature typically ranging from 150 to 250 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2,5-difluoropyridine.
Experimental Protocol: Bromination of 2,5-difluoropyridine
This is a general procedure for the bromination of an activated pyridine ring.
-
To a solution of 2,5-difluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.
-
Stir the reaction mixture at a temperature ranging from room temperature to gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation.
Synthesis of this compound.
Reactivity
This compound is a versatile building block for the synthesis of more complex molecules, primarily through reactions at the C-Br bond and nucleophilic substitution of the fluorine atoms. The electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen makes the ring susceptible to nucleophilic attack, while the bromine atom is well-suited for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce a wide range of substituents at the 3-position.
This protocol is a general guideline and may require optimization for specific substrates.
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Suzuki-Miyaura Coupling Pathway.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 3-position of the pyridine ring.[2]
This is a general procedure and optimization of the ligand, base, and solvent may be necessary.
-
To an oven-dried reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv.).
-
Add an anhydrous solvent such as toluene, dioxane, or THF.
-
Degas the mixture and heat to a temperature typically between 80-110 °C.
-
Monitor the reaction progress.
-
After completion, cool the reaction and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic phase, dry it, and concentrate it.
-
Purify the desired amine product by column chromatography.
Buchwald-Hartwig Amination Workflow.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms, typically at the 2- or 6-position due to activation by the nitrogen atom.[3] The bromine at the 3-position is less likely to be displaced under these conditions.
This is a representative protocol using an alkoxide nucleophile.
-
To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF), add the nucleophile (e.g., sodium methoxide, sodium ethoxide) (1.0-1.2 equiv.).
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the nucleophile's reactivity.
-
Monitor the reaction's progress.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or distillation.
SNAr Mechanism on the Pyridine Ring.
Electronic Properties
The electronic properties of this compound are significantly influenced by the presence of two highly electronegative fluorine atoms and the bromine atom on the pyridine ring. These substituents have a strong inductive electron-withdrawing effect, which lowers the electron density of the aromatic system.
pKa: The predicted pKa of -5.21 indicates that this compound is a very weak base. The electron-withdrawing fluorine and bromine atoms decrease the basicity of the pyridine nitrogen significantly compared to pyridine itself (pKa ≈ 5.2).
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated. Commercial suppliers may provide compound-specific analytical data upon request.[4][5]
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the adjacent fluorine and bromine atoms.
¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, with the carbons bonded to fluorine showing characteristic C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the 2- and 5-positions.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. Strong C-F and C-Br stretching vibrations will also be present in the fingerprint region.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its utility stems from the ability to undergo various transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The electronic properties of the molecule are dominated by the strong electron-withdrawing effects of the halogen substituents, which significantly influences its reactivity. This guide provides a foundation for researchers and drug development professionals to explore the potential of this versatile compound in their synthetic endeavors. It is important to note that the provided experimental protocols are general and may require optimization for specific applications.
References
- 1. This compound | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 1211331-43-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1211331-43-9 [sigmaaldrich.com]
A Technical Guide to the Solubility Characteristics of 3-Bromo-2,5-difluoropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-2,5-difluoropyridine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine its solubility in various organic solvents. The guide outlines detailed experimental protocols and provides predicted solubility based on the well-established principles of solvent-solute interactions.
Introduction to this compound
This compound is a halogenated pyridine derivative. Its structure, featuring a pyridine ring, two fluorine atoms, and a bromine atom, results in a molecule with moderate polarity. The electronegative fluorine and nitrogen atoms create dipole moments, while the aromatic ring provides a nonpolar surface area. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where it may be used as a reactant, intermediate, or building block. The choice of an appropriate solvent is paramount for reaction kinetics, purification, and formulation.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a range of common laboratory solvents.[1][2] The polar pyridine ring suggests solubility in polar solvents, while the bromo and fluoro substituents and the aromatic ring itself will influence interactions with less polar and nonpolar solvents.
The following table summarizes the predicted qualitative solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipole moments and can effectively solvate the polar regions of the molecule. DMSO and DMF are often considered "universal" organic solvents. |
| Dimethylformamide (DMF) | High | ||
| Acetonitrile | Moderate to High | Acetonitrile is a polar aprotic solvent that should readily dissolve the compound. | |
| Polar Protic | Methanol, Ethanol | Moderate | The pyridine nitrogen can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents. However, the overall nonpolar character from the halogen substituents and the ring may limit very high solubility. |
| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF has a moderate polarity and can engage in dipole-dipole interactions. |
| Diethyl Ether | Moderate | Diethyl ether is less polar than THF but should still be a suitable solvent. | |
| Halogenated | Dichloromethane (DCM) | High | The presence of halogen atoms in both the solute and solvent leads to favorable dipole-dipole and dispersion forces. |
| Chloroform | High | Similar to DCM, chloroform is an excellent solvent for many organic compounds. | |
| Aromatic | Toluene, Benzene | Moderate | The aromatic rings of the solute and solvent can interact favorably through π-stacking. The polarity of the solute may slightly limit its solubility compared to nonpolar aromatic compounds. |
| Nonpolar | Hexane, Heptane | Low / Insoluble | The significant polarity of this compound makes it unlikely to be highly soluble in nonpolar aliphatic hydrocarbons. The energy required to break the solute-solute interactions would not be compensated by the weak solute-solvent interactions. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium saturation.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)
3.2. Experimental Workflow
The overall workflow for determining solubility is depicted in the diagram below.
Caption: Experimental workflow for the quantitative determination of solubility.
3.3. Step-by-Step Procedure
-
Preparation of Saturated Solutions :
-
Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a constant temperature shaker or incubator. A typical temperature for solubility studies is 25 °C.
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the compound and solvent.
-
-
Separation of Solid and Liquid Phases :
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter. This step is critical to ensure that no undissolved solid is transferred.
-
-
Preparation of Standard Solutions and Calibration Curve :
-
Prepare a stock solution of this compound in the same solvent at a known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations via serial dilution.
-
Analyze each standard solution using a suitable analytical method (e.g., HPLC, GC) and record the instrument response (e.g., peak area).
-
Plot a graph of instrument response versus concentration to generate a calibration curve.
-
-
Analysis of the Saturated Solution :
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted solution using the same analytical method as the standards.
-
-
Calculation of Solubility :
-
Use the instrument response of the diluted saturated solution and the equation from the calibration curve to determine its concentration.
-
Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Logical Workflow for Qualitative Solubility Testing
For rapid screening or when a quantitative value is not necessary, a qualitative assessment can be performed. The following diagram illustrates the decision-making process.
Caption: Decision tree for the qualitative assessment of solubility.
This guide provides a foundational understanding and practical protocols for determining the solubility of this compound. Researchers are encouraged to adapt these methodologies to their specific laboratory conditions and analytical capabilities.
References
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer for the most current and comprehensive safety information.
Introduction
3-Bromo-2,5-difluoropyridine is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug development. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. However, as with many specialized chemical reagents, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel. This guide provides a consolidated overview of the safety data, handling precautions, and relevant experimental methodologies for this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below. It is important to note that classifications may vary slightly between suppliers.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
Note: Acute toxicity classifications are based on some supplier SDS and may not be universally listed. Always consult the specific SDS for the material in use.
Pictograms:
Signal Word: Danger[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is essential for understanding its behavior and for taking appropriate safety measures.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₂BrF₂N[1] |
| Molecular Weight | 193.98 g/mol [1] |
| CAS Number | 1211331-43-9[1] |
| Appearance | Solid, Semi-Solid, or Liquid |
| Purity | Typically ≥98% |
| Storage Temperature | Inert atmosphere, 2-8°C |
Handling Precautions and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound. The following is a logical workflow for safe handling:
Caption: A logical workflow for the safe handling of hazardous chemicals.
Personal Protective Equipment (PPE):
A comprehensive set of PPE is required to minimize exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A flame-resistant lab coat. | Prevents skin contact, which can cause irritation and toxicity. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | Required when engineering controls are insufficient or during emergencies to prevent respiratory irritation and toxicity. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Engineering Controls:
-
Work should be conducted in a well-ventilated chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 4: First Aid Measures
| Exposure Route | Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: The compound is a flammable liquid and vapor. Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if safe to do so.
-
Absorb: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect and Dispose: Collect the absorbed material into a suitable container for disposal in accordance with local regulations.
Caption: A flowchart for responding to an accidental chemical release.
Experimental Protocols for Hazard Assessment
7.1. Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD Guideline 423)
-
Principle: A stepwise procedure using a small number of animals to classify a substance's toxicity.
-
Methodology:
-
Select healthy, young adult rodents of a single sex (typically females).
-
Administer the test substance by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observe the animals for mortality and clinical signs of toxicity for at least 14 days.
-
The outcome of the first step determines the subsequent dosing regimen (higher or lower dose) until the toxicity class can be determined.
-
7.2. In Vitro Skin Irritation: Reconstructed Human Epidermis (RHE) Test Method (Adapted from OECD Guideline 439)
-
Principle: To assess the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.
-
Methodology:
-
Topically apply this compound to the surface of the RHE tissue.
-
After a defined exposure period (e.g., 60 minutes), rinse the substance from the tissue.
-
Incubate the tissue for a post-exposure period (e.g., 42 hours).
-
Determine cell viability using a quantitative assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is a skin irritant.
-
7.3. In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (Adapted from OECD Guideline 492)
-
Principle: To identify chemicals that may cause serious eye damage by assessing their effect on a reconstructed human cornea-like epithelium model.
-
Methodology:
-
Apply the test substance to the surface of the RhCE tissue.
-
After a specific exposure time, wash the substance off.
-
Measure the tissue viability using a quantitative method (e.g., MTT assay).
-
A decrease in viability below a defined level suggests the potential for serious eye damage.
-
7.4. Acute Inhalation Toxicity - Acute Toxic Class Method (Adapted from OECD Guideline 436)
-
Principle: A stepwise procedure to assess inhalation toxicity using a minimal number of animals.
-
Methodology:
-
Expose groups of animals (typically rats) to the test substance as a vapor or aerosol in an inhalation chamber for a fixed period (usually 4 hours).
-
Start with a predefined concentration level.
-
The presence or absence of mortality determines the concentration for the next step.
-
Observe the animals for at least 14 days for signs of toxicity.
-
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions (inert atmosphere, 2-8°C).
-
Conditions to Avoid: Heat, flames, sparks, and exposure to light.
-
Incompatible Materials: Strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.
Toxicological Information
Currently, detailed toxicological studies on this compound are limited. The GHS classifications suggest it is harmful if swallowed, in contact with skin, or inhaled. It is known to cause skin irritation, serious eye damage, and respiratory irritation. The exact mechanisms of toxicity have not been elucidated. Due to the lack of specific data, no signaling pathway diagrams can be accurately generated for this compound's specific mode of action. It should be handled with the same precautions as other compounds with similar hazard classifications.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
This guide is intended to provide a comprehensive overview of the safe handling of this compound for professionals in research and development. By understanding its hazards and adhering to strict safety protocols, the risks associated with its use can be effectively managed.
References
An In-depth Technical Guide to 3-Bromo-2,5-difluoropyridine for Researchers and Drug Development Professionals
Introduction: 3-Bromo-2,5-difluoropyridine is a key building block in medicinal chemistry and drug discovery, valued for its utility in the synthesis of complex heterocyclic structures. Its trifunctional nature, featuring bromine and two fluorine substituents on a pyridine core, allows for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of commercial suppliers, purchasing options, and key synthetic applications of this compound, tailored for researchers, scientists, and drug development professionals.
Commercial Suppliers and Purchasing Options
A variety of chemical suppliers offer this compound (CAS No. 1211331-43-9), catering to both research and bulk-scale needs. The available purities typically range from 95% to 98%. Below is a summary of prominent suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Amadis Chemical | ≥97% | Milligrams to bulk |
| Ambeed | 98% | Inquire for details |
| BLD Pharm | Inquire for details | Inquire for details |
| CHEMLYTE SOLUTIONS | Industrial Grade | Inquire for details |
| CP Lab Safety | 95% | 100 grams |
| CymitQuimica | 98% | Inquire for details |
| Rhenium Bio Science | 98% | 100mg, 250mg, 1g, 5g, 10g |
Physicochemical Properties
| Property | Value |
| CAS Number | 1211331-43-9[1][2][3] |
| Molecular Formula | C₅H₂BrF₂N[1] |
| Molecular Weight | 193.98 g/mol [4] |
| Appearance | Powder or liquid[5] |
| Boiling Point | 162.7±35.0 °C (Predicted)[1] |
| Density | 1.808±0.06 g/cm³ (Predicted)[1] |
| Storage | Inert atmosphere, 2-8°C[3] |
Synthesis of this compound
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols for Key Applications
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine core and various organic groups.
General Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution.
-
Reaction Execution: Heat the reaction mixture with stirring at a temperature ranging from 80 to 120 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of amino groups onto the pyridine ring.
General Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, THF, or dioxane).
-
Reaction Execution: Heat the mixture with vigorous stirring, typically between 80 and 110 °C, until the starting material is consumed as monitored by TLC, LC-MS, or GC-MS.[6]
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[6] Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of novel compounds in drug discovery and development. Its commercial availability from a range of suppliers facilitates its use in both small-scale research and larger-scale synthetic campaigns. The ability to undergo selective functionalization through well-established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an indispensable tool for medicinal chemists. This guide provides the foundational information necessary for researchers to effectively source and utilize this important building block in their synthetic endeavors.
References
- 1. echemi.com [echemi.com]
- 2. 1211331-43-9 CAS Manufactory [m.chemicalbook.com]
- 3. 1211331-43-9|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.1211331-43-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide to 3-Bromo-2,5-difluoropyridine: Synthesis, Key Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,5-difluoropyridine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic placement of two fluorine atoms and a bromine atom on the pyridine ring provides a unique combination of electronic properties and reactivity. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the bromine atom serves as a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the synthesis, key reactions, and patented applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₂BrF₂N | [1] |
| Molecular Weight | 193.98 g/mol | [1] |
| CAS Number | 1211331-43-9 | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Purity | Typically >98% | [2] |
| Storage | Store in an inert atmosphere at 2-8°C | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 2,5-dichloropyridine. The first step involves a halogen exchange reaction to replace the chlorine atoms with fluorine, followed by a regioselective electrophilic bromination.
Step 1: Synthesis of 2,5-difluoropyridine
The conversion of 2,5-dichloropyridine to 2,5-difluoropyridine is accomplished via a nucleophilic aromatic substitution reaction using a fluoride salt.
Experimental Protocol:
-
Reactants: 2,5-dichloropyridine, Spray-dried Potassium Fluoride (KF), Sulfolane (anhydrous).
-
Procedure: In a nitrogen-flushed flask equipped with a stirrer and a condenser, 2,5-dichloropyridine (1.0 eq) and spray-dried potassium fluoride (2.5 eq) are suspended in anhydrous sulfolane. The reaction mixture is heated to 220°C for 48 hours. The reaction progress is monitored by Gas Chromatography (GC). Upon completion, the mixture is cooled to room temperature and filtered. The filtrate is subjected to fractional distillation to afford 2,5-difluoropyridine.
-
Quantitative Data:
-
Yield: 75-85%
-
Purity: >99% (by GC)
-
Step 2: Synthesis of this compound
The final step is the electrophilic bromination of 2,5-difluoropyridine. The fluorine atoms are deactivating, but the nitrogen atom and the remaining C-H bonds are susceptible to electrophilic attack. The bromination occurs regioselectively at the 3-position.[3]
Experimental Protocol:
-
Reactants: 2,5-difluoropyridine, N-Bromosuccinimide (NBS), Sulfuric acid.
-
Procedure: To a solution of 2,5-difluoropyridine (1.0 eq) in concentrated sulfuric acid at 0°C, N-bromosuccinimide (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then carefully quenched by pouring it onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.
-
Quantitative Data:
-
Yield: 60-70%
-
Purity: >98% (by HPLC)
-
Key Reactions of this compound
The bromine atom at the 3-position of this compound is a versatile functional group for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the brominated pyridine and various boronic acids or their esters. This reaction is extensively used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Experimental Protocol: Synthesis of 2,5-difluoro-3-(4-methoxyphenyl)pyridine
-
Reactants: this compound, (4-methoxyphenyl)boronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), 1,4-Dioxane, and Water.
-
Procedure: In a reaction vessel, this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq) are combined. The vessel is sealed and purged with an inert gas (e.g., argon). Degassed 1,4-dioxane and water (4:1 v/v) are added. The reaction mixture is heated to 100°C for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Quantitative Data:
-
Yield: 85-95%
-
Purity: >98% (by HPLC)
-
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | (4-methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 90 |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 85 |
| This compound | (3-thienyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 8 | 82 |
Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | 7.85 - 7.75 | ddd | J(H,F) ≈ 8.5, J(H,F) ≈ 4.0, J(H,H) ≈ 2.5 |
| 8.10 - 8.00 | ddd | J(H,F) ≈ 8.0, J(H,F) ≈ 4.5, J(H,H) ≈ 2.5 | |
| ¹³C NMR | ~155 (C-F) | d | J(C,F) ≈ 250 |
| ~145 (C-F) | d | J(C,F) ≈ 240 | |
| ~140 (C-H) | dd | J(C,F) ≈ 15, J(C,F) ≈ 5 | |
| ~125 (C-H) | dd | J(C,F) ≈ 20, J(C,F) ≈ 5 | |
| ~110 (C-Br) | dd | J(C,F) ≈ 10, J(C,F) ≈ 3 | |
| ¹⁹F NMR | -80 to -100 | m | |
| -130 to -150 | m |
Applications in Drug Discovery and Patents
This compound is a prominent building block in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The difluoropyridine moiety is frequently incorporated to enhance the pharmacological properties of the final drug molecule.
Case Study: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory signaling cascade and is a validated target for the treatment of various inflammatory diseases and cancers.[4] Several patents describe the synthesis of potent p38 MAP kinase inhibitors that utilize a substituted pyridine core, for which this compound is an ideal starting material.
The general synthetic strategy involves a Suzuki-Miyaura coupling of this compound with a suitable boronic acid to introduce a key pharmacophoric element. This is followed by further functionalization of the pyridine ring or the coupled moiety.
Caption: Workflow for the development of p38 kinase inhibitors.
Logical Flow of Drug Discovery
The development of kinase inhibitors often follows a structured path from initial building block synthesis to final biological evaluation.
Caption: Drug discovery process utilizing this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly for applications in drug discovery. Its synthesis, while requiring specific conditions, is well-established. The reactivity of the bromine atom in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of diverse molecular fragments, making it an ideal starting material for the generation of compound libraries for high-throughput screening. The prevalence of the difluoropyridine motif in patented kinase inhibitors underscores the importance of this compound in the development of next-generation therapeutics. This guide provides researchers and scientists with the core knowledge required to effectively utilize this compound in their research and development endeavors.
References
- 1. This compound | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO1999064400A1 - INHIBITORS OF p38 - Google Patents [patents.google.com]
- 3. This compound | 1211331-43-9 | Benchchem [benchchem.com]
- 4. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties like boiling point and density of 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physical property data for 3-Bromo-2,5-difluoropyridine, a fluorinated pyridine derivative of interest in medicinal chemistry and organic synthesis. Due to its structural motifs, this compound and its isomers are valuable building blocks in the development of novel pharmaceuticals and agrochemicals. This document compiles available data and outlines standard methodologies for the determination of key physical properties.
Physical Properties of this compound and Its Isomers
| Compound | Boiling Point (°C) | Density (g/cm³) | Method |
| This compound | Not Available | Not Available | - |
| 2-Bromo-3,5-difluoropyridine | Not Available | 1.808 ± 0.06 (at 20°C)[1] | Experimental[1] |
| 3-Bromo-2,6-difluoropyridine | 180.9 ± 35.0[2] | 1.808 ± 0.06[2] | Predicted[2] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for this compound are not detailed in the searched literature, standard methodologies for determining the boiling point and density of liquid organic compounds are well-established.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For a compound like this compound, which is expected to be a liquid at room temperature, the following methods are commonly employed:
-
Simple Distillation: This is the most common and straightforward method for determining the boiling point of a pure liquid at atmospheric pressure. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.
-
Micro-Boiling Point Determination (Siwoloboff's Method): This technique is suitable for small quantities of a substance. A small sample is placed in a capillary tube along with an inverted smaller, sealed capillary. The setup is heated in a heating bath, and the temperature at which a rapid and continuous stream of bubbles emerges from the inverted capillary is recorded as the boiling point.
-
Vacuum Distillation: For compounds that may decompose at their atmospheric boiling point, vacuum distillation is used. By reducing the pressure, the boiling point of the liquid is lowered. The boiling point is then reported along with the pressure at which it was measured.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid compound, the following methods are standard:
-
Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.
-
Hydrometer Method: A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids. The hydrometer is placed in the liquid, and the depth to which it sinks is proportional to the liquid's density. This method is quick but generally less accurate than the pycnometer method.
-
Oscillating U-tube Densitometer: This is a modern and highly accurate method. The liquid is introduced into a U-shaped tube, which is then electronically oscillated. The frequency of oscillation is dependent on the mass of the liquid in the tube, from which the density can be precisely calculated.
Logical Workflow for Physical Property Characterization
The process of characterizing the physical properties of a novel or uncharacterized compound like this compound follows a logical progression. The diagram below illustrates a typical workflow.
Caption: Workflow for the experimental determination of physical properties.
As no signaling pathways involving this compound were identified in the literature search, a corresponding diagram cannot be provided at this time. The focus of this guide is therefore on the fundamental physical characteristics of the compound. Further research into the biological activity of this molecule may reveal its involvement in cellular signaling, which would warrant a subsequent update to this document.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science.
3-Bromo-2,5-difluoropyridine is a valuable building block in medicinal chemistry due to the presence of the fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the Suzuki coupling reaction of this compound with a variety of boronic acids, offering a guide for researchers in drug discovery and development.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound involves the reaction of the bromopyridine with a boronic acid in the presence of a palladium catalyst and a base.
Caption: General Suzuki Coupling Reaction Scheme.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the Suzuki coupling of this compound with different boronic acids. This data provides a comparative overview to aid in the selection of optimal reaction parameters.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 85 |
| 2 | (4-Fluorophenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 92 |
| 3 | (3-Methoxyphenyl)boronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 8 | 88 |
| 4 | Thiophen-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | 18 | 78 |
| 5 | Pyrimidine-5-boronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DMF/H₂O (10:1) | 120 | 24 | 65 |
| 6 | (2,4-Dimethoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (3:1) | 95 | 12 | 81 |
Experimental Protocols
The following are detailed experimental protocols for representative Suzuki coupling reactions of this compound. These protocols are based on established methods and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Suzuki Coupling with (4-Fluorophenyl)boronic acid
This protocol is a general procedure for the coupling of this compound with an arylboronic acid using a common palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
(4-Fluorophenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle, oil bath, or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial, add this compound, (4-fluorophenyl)boronic acid, and cesium carbonate.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) to the flask via syringe.
-
Stir the reaction mixture at 100 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2,5-difluoro-3-(4-fluorophenyl)pyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling with Pyrimidine-5-boronic acid
Microwave irradiation can significantly accelerate the Suzuki coupling reaction, often reducing reaction times from hours to minutes.
Materials:
-
This compound (1.0 equiv)
-
Pyrimidine-5-boronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous, degassed)
-
Water (degassed)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound, pyrimidine-5-boronic acid, and sodium carbonate.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Add the degassed solvent system (DMF/water 10:1) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). The optimal temperature and time should be determined for each specific substrate combination.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol to obtain 5-(2,5-difluoropyridin-3-yl)pyrimidine.
Experimental Workflow and Logic
The successful execution of a Suzuki coupling reaction involves a series of logical steps, from preparation to product isolation.
Caption: Suzuki Coupling Experimental Workflow.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. The choice of these reagents is highly substrate-dependent. For electron-deficient pyridines, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can be beneficial.
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, use anhydrous and thoroughly degassed solvents, and consider using a milder base or a boronic ester derivative (e.g., a pinacol ester).
-
Homocoupling: The formation of biaryl products from the self-coupling of the boronic acid can occur. This can sometimes be suppressed by using more dilute conditions or a different catalyst system.
-
Reaction Not Going to Completion: If the starting material is not fully consumed, increasing the reaction temperature, reaction time, or the equivalents of the boronic acid and base may be necessary. A more active catalyst system may also be required.
By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly effective method for the synthesis of a diverse range of valuable compounds for drug discovery and development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-2,5-difluoropyridine. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues to a wide array of novel compounds. The protocols provided are based on established methodologies for similar bromopyridines and serve as a comprehensive guide for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and their esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1][2][3][4]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
While specific data for this compound is limited in readily available literature, the following table summarizes typical conditions and expected yields based on reactions with analogous bromopyridines.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90-110 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | 80-92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 80-88 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling
The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of substituted pyridines with vinyl moieties.[5][6][7][8][9]
Data Presentation: Representative Conditions for Heck Coupling
The following table presents typical conditions for the Heck reaction based on protocols for analogous bromopyridines.[7][10]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | 75-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 80-85 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 70-75 |
Experimental Protocol: Heck Coupling
This is a general procedure for the Heck reaction with aryl bromides.[10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[11][12][13] This reaction is pivotal for synthesizing alkynyl-substituted pyridines.
Data Presentation: Sonogashira Coupling of 6-bromo-3-fluoro-2-pyridinecarbonitrile
The following data is for the Sonogashira coupling of the structurally similar 6-bromo-3-fluoro-2-pyridinecarbonitrile with various terminal alkynes, providing a strong predictive basis for reactions with this compound.[14]
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 64 |
| 2 | 4-Ethynyl-N,N-dimethylaniline | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 43 |
| 3 | 4-Ethynyl-2-methylpyridine | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 97 |
| 4 | N-(4-Ethynylbenzyl)phthalimide | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 84 |
Experimental Protocol: Sonogashira Coupling
This protocol is based on the successful coupling of a similar bromofluoropyridine derivative.[14]
Materials:
-
This compound (1.1 equiv)
-
Terminal alkyne (1.0 equiv)
-
Pd(PPh₃)₄ (0.15 equiv)
-
CuI (0.3 equiv)
-
THF
-
Et₃N
Procedure:
-
To a degassed solution of this compound in THF/Et₃N (2:1 ratio), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for 5 minutes at room temperature.
-
Add the terminal alkyne dropwise, and stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction's progress by TLC.
-
Upon completion, concentrate the mixture and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of C-N bonds by coupling this compound with a variety of primary and secondary amines.[15][16][17][18][19] This reaction is a cornerstone in the synthesis of N-aryl and N-heteroaryl amines.[16]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromopyridines, which can be applied to this compound.[16]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 85-90 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of bromopyridines.[16]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., BINAP, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Heck Reaction—State of the Art [mdpi.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. scilit.com [scilit.com]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in the pharmaceutical industry for the synthesis of arylamines, which are common structural motifs in drug candidates. The protocol described herein focuses on the Buchwald-Hartwig amination of 3-Bromo-2,5-difluoropyridine, a key intermediate for the synthesis of various substituted aminopyridines. The electron-deficient nature of the pyridine ring, further accentuated by the two fluorine atoms, makes this substrate particularly interesting for C-N bond formation.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl or N-alkyl amine and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.
Key Considerations for the Amination of this compound
-
Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands are often essential for promoting the catalytic cycle, especially with challenging substrates. Commonly used ligands for the amination of bromopyridines include Josiphos-type ligands, Xantphos, and various biaryl phosphine ligands like RuPhos and XPhos. Palladium pre-catalysts, such as those based on these ligands, can also be employed for their stability and ease of use.
-
Base Selection: The choice of base is critical to the reaction's success. Strong, non-nucleophilic bases are typically used to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are common choices. The strength of the base should be matched to the pKa of the amine.
-
Solvent Selection: Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation. Toluene, dioxane, and THF are frequently used solvents for this transformation.
Quantitative Data Summary
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Various Amines
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Toluene | 100 | 16 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 88 |
| 3 | 2-Bromopyridine | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 92 |
| 4 | 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Dioxane | 100 | 18 | 90 |
Data is based on reactions with structurally similar bromopyridines and should be considered as a guideline for optimization.
Table 2: Recommended Starting Conditions for Amination of this compound
| Parameter | Condition | Notes |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol% loading is a typical starting point. |
| Ligand | Xantphos, RuPhos, or XPhos | Ligand-to-palladium ratio is typically 1:1 to 2:1. |
| Base | NaOtBu or Cs₂CO₃ | 1.2-2.0 equivalents. NaOtBu is a stronger base. |
| Solvent | Toluene or Dioxane | Anhydrous conditions are crucial. |
| Temperature | 80-110 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Amine | Aryl or Alkyl Amine | 1.0-1.2 equivalents. |
Detailed Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound with a generic amine. The specific conditions may require optimization depending on the nature of the amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., aniline, morpholine, or an alkylamine) (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv)
-
Anhydrous toluene or dioxane
-
Standard inert atmosphere glassware (e.g., Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Addition of Reactants: To the same flask, add this compound and the corresponding amine.
-
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is between 0.1 and 0.5 M with respect to this compound.
-
Degassing: If not performed in a glovebox, seal the vessel and subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted-2,5-difluoro-3-aminopyridine product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow
A schematic overview of the experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
Application Notes and Protocols for the Lithiation of 3-Bromo-2,5-difluoropyridine using n-BuLi
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-selective functionalization of fluorinated pyridine scaffolds is a critical endeavor in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as enhanced metabolic stability and altered electronic characteristics. This document provides detailed application notes and protocols for the lithiation of 3-Bromo-2,5-difluoropyridine via a lithium-halogen exchange reaction with n-butyllithium (n-BuLi). The resulting 2,5-difluoro-3-lithiopyridine is a versatile intermediate that can be trapped with various electrophiles to introduce a diverse range of functional groups at the 3-position of the pyridine ring. While specific literature on the lithiation of this compound is limited, the following protocols are based on well-established procedures for analogous 3-bromopyridines and are expected to be highly applicable.
Reaction Principle: Lithium-Halogen Exchange
The core of this transformation is a lithium-halogen exchange reaction. n-Butyllithium, a strong organolithium base, reacts with this compound at low temperatures. The electropositive lithium atom exchanges with the bromine atom, leading to the formation of the more stable 2,5-difluoro-3-lithiopyridine and n-butyl bromide as a byproduct. The electron-withdrawing nature of the fluorine atoms can influence the stability and reactivity of the lithiated intermediate. The reaction is typically performed in anhydrous ethereal or hydrocarbon solvents under an inert atmosphere to prevent quenching of the highly reactive organolithium species.
Safety Precautions
Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and other protic sources. All manipulations must be conducted by trained personnel in a fume hood under a strict inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques. Personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the lithiation of 3-bromopyridines and subsequent reactions with various electrophiles. These values, derived from analogous systems, should serve as a guideline for the functionalization of this compound and may require optimization for specific electrophiles.
| Parameter | Condition | Notes |
| Starting Material | This compound | Ensure high purity and dryness. |
| Reagent | n-Butyllithium (n-BuLi) | Typically 1.0 - 1.2 equivalents. Titrate before use for accurate concentration. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Toluene | Ethereal solvents like THF are common. Toluene can be advantageous for cleaner reactions at slightly higher temperatures (-50 °C). |
| Temperature | -78 °C to -50 °C | Crucial for preventing side reactions and decomposition of the lithiated intermediate. |
| Reaction Time (Lithiation) | 30 - 60 minutes | Sufficient to ensure complete lithium-halogen exchange. |
| Electrophile (E+) | Product (3-E-2,5-difluoropyridine) | Expected Yield (%) (based on 3-bromopyridine analogues) |
| Triisopropyl borate (B(Oi-Pr)₃) / H₂O | 2,5-Difluoro-3-pyridineboronic acid | ~87 |
| N,N-Dimethylformamide (DMF) | 2,5-Difluoro-3-pyridinecarboxaldehyde | 75 - 85 |
| Acetone ((CH₃)₂CO) | 2-(2,5-Difluoro-3-pyridyl)propan-2-ol | ~70 |
| Benzaldehyde (C₆H₅CHO) | (2,5-Difluoro-3-pyridyl)(phenyl)methanol | ~80 |
| Iodine (I₂) | 3-Iodo-2,5-difluoropyridine | ~90 |
| Trimethylsilyl chloride (TMSCl) | 2,5-Difluoro-3-(trimethylsilyl)pyridine | >90 |
Experimental Protocols
Protocol 1: Generation of 2,5-Difluoro-3-lithiopyridine
Materials and Equipment:
-
This compound
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF) or toluene
-
Dry, three-necked round-bottom flask
-
Magnetic stir bar and stirrer
-
Thermometer or thermocouple
-
Septa and needles
-
Inert gas (argon or nitrogen) supply with a bubbler
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble the dry, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet under a positive flow of inert gas.
-
Reactant Preparation: In the flask, dissolve this compound (1.0 eq.) in anhydrous THF or toluene (to achieve a concentration of 0.2-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add n-butyllithium (1.0-1.1 eq.) dropwise to the stirred solution via syringe. Maintain the internal temperature below -70 °C during the addition.
-
Lithiation: Stir the reaction mixture at -78 °C for 30-60 minutes. If using toluene, the reaction can be allowed to warm to -50 °C and stirred for an additional 30 minutes. The formation of a precipitate may be observed. The resulting slurry contains the 2,5-difluoro-3-lithiopyridine intermediate and is ready for the next step.
Protocol 2: Quenching with an Electrophile (General Procedure)
Materials and Equipment:
-
Solution of 2,5-difluoro-3-lithiopyridine (from Protocol 1)
-
Electrophile (e.g., DMF, benzaldehyde, TMSCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Water and brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Electrophile Addition: To the freshly prepared solution of 2,5-difluoro-3-lithiopyridine at -78 °C, add the electrophile (1.1-1.2 eq.) dropwise. The electrophile can be added neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or distillation, to afford the desired 3-substituted-2,5-difluoropyridine.
Visualizations
Caption: Reaction pathway for the lithiation and functionalization.
Caption: Step-by-step experimental workflow.
Application Notes and Protocols: Grignard Reagent Formation and Reactivity with 3-Bromo-2,5-difluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1] Specifically, the 2,5-difluoropyridine moiety is a valuable building block for various biologically active compounds, including kinase inhibitors and anti-inflammatory agents.[1] Functionalization of the pyridine ring, particularly at the 3-position, is crucial for elaborating molecular complexity. The Grignard reaction provides a powerful method for forming carbon-carbon bonds by converting the C-Br bond at this position into a nucleophilic carbon center.[2]
However, the formation of Grignard reagents from electron-deficient aromatic halides like 3-Bromo-2,5-difluoropyridine via classical magnesium insertion can be challenging. A more efficient and widely applicable method is the bromine-magnesium exchange reaction, which typically utilizes a more reactive organomagnesium reagent like isopropylmagnesium chloride (iPrMgCl).[3] This protocol outlines the formation of (2,5-difluoropyridin-3-yl)magnesium halide via this exchange method and its subsequent reaction with various electrophiles to generate functionalized 2,5-difluoropyridine derivatives.
Grignard Reagent Formation via Bromine-Magnesium Exchange
The bromine-magnesium exchange is a highly effective method for preparing Grignard reagents from aryl bromides, especially those bearing electron-withdrawing groups.[4] The reaction involves treating the bromo-precursor with an alkylmagnesium halide, such as isopropylmagnesium chloride or bromide, in an aprotic solvent like tetrahydrofuran (THF).[3] This process is often fast, occurs at convenient temperatures, and tolerates a wider range of functional groups compared to direct magnesium insertion.[4]
Caption: Reaction scheme for Grignard formation and subsequent electrophilic quench.
Reactivity and Applications
The generated (2,5-difluoropyridin-3-yl)magnesium chloride is a potent nucleophile and can react with a wide array of electrophiles to introduce diverse functional groups at the C-3 position.[5][6] This versatility makes it an invaluable intermediate in synthetic chemistry.
Key Reactions:
-
With Aldehydes and Ketones: Forms secondary and tertiary alcohols, respectively.[6]
-
With Esters: Undergoes double addition to yield tertiary alcohols.[6]
-
With Halogenating Agents (e.g., Iodine): Introduces a halogen atom, useful for subsequent cross-coupling reactions.
-
With Carbon Dioxide: Forms the corresponding carboxylic acid after acidic workup.[6]
These functionalized derivatives serve as advanced intermediates for constructing complex molecules in drug discovery programs. The ability to selectively introduce substituents allows for systematic structure-activity relationship (SAR) studies.
Experimental Protocols
Safety Precaution: Grignard reagents are highly reactive, basic, and pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[7] 2,5-Difluoropyridine is a flammable liquid and can cause skin and eye irritation.[8] Always use appropriate personal protective equipment (PPE).
Protocol 1: Preparation of (2,5-difluoropyridin-3-yl)magnesium chloride
This protocol is adapted from established procedures for bromine-magnesium exchange on substituted bromopyridines.[3]
Materials:
-
This compound
-
Isopropylmagnesium chloride (iPrMgCl) solution in THF (e.g., 2.0 M)
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, syringes, and nitrogen/argon line
Procedure:
-
Assemble the dry glassware under a stream of inert gas.
-
To the flask, add this compound (1.0 eq.).
-
Dissolve the starting material in anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add the iPrMgCl solution (1.0-1.1 eq.) dropwise via syringe over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The formation of the Grignard reagent is typically near-quantitative. The resulting solution of (2,5-difluoropyridin-3-yl)magnesium chloride can be used directly in the next step.
Caption: Experimental workflow for preparing the Grignard reagent.
Protocol 2: Reaction with an Electrophile (Example: Benzaldehyde)
Materials:
-
Solution of (2,5-difluoropyridin-3-yl)magnesium chloride from Protocol 1
-
Benzaldehyde (freshly distilled)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the Grignard solution prepared in Protocol 1 to 0 °C.
-
Dissolve benzaldehyde (1.0 eq.) in anhydrous THF in a separate dry flask.
-
Add the benzaldehyde solution dropwise to the stirred Grignard solution at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours or until TLC indicates consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2,5-difluoropyridin-3-yl)(phenyl)methanol.
Data Presentation: Reactivity with Various Electrophiles
The following table summarizes the expected products and yields from the reaction of (2,5-difluoropyridin-3-yl)magnesium halide with a range of electrophiles, based on analogous reactions with dibromopyridines.[3]
| Electrophile | Reagent | Product | Reported Yield (%)[3] |
| Aldehyde | Benzaldehyde (PhCHO) | (2,5-difluoropyridin-3-yl)(phenyl)methanol | 81 |
| Ketone | Benzophenone (Ph₂CO) | (2,5-difluoropyridin-3-yl)diphenylmethanol | 85 |
| Iodine | I₂ | 3-Iodo-2,5-difluoropyridine | 88 |
| Ester | Ethyl Benzoate (PhCO₂Et) | (2,5-difluoropyridin-3-yl)diphenylmethanol* | 75 |
| Allylic Halide | Allyl Bromide | 3-Allyl-2,5-difluoropyridine | 79 |
*Note: Grignard reagents typically add twice to esters, resulting in a tertiary alcohol after reacting with two equivalents.[6]
Applications in Drug Development
The strategic functionalization of the this compound core via Grignard chemistry provides a direct route to novel intermediates for drug discovery. These intermediates can be further elaborated through standard synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to build the complex molecular architectures required for potent and selective therapeutic agents.[1]
Caption: Logical flow from starting material to potential drug candidates.
References
- 1. leapchem.com [leapchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. 2,5-Difluoropyridine | C5H3F2N | CID 2762871 - PubChem [pubchem.ncbi.nlm.nih.gov]
Applications of 3-Bromo-2,5-difluoropyridine in Medicinal Chemistry: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, 3-Bromo-2,5-difluoropyridine has emerged as a critical starting material in the synthesis of advanced therapeutic agents. Its unique structural features, particularly the presence of strategically positioned fluorine and bromine atoms, make it a versatile scaffold for the development of potent and selective kinase inhibitors.
The fluorinated pyridine motif is of significant interest in medicinal chemistry. The fluorine atoms can modulate the physicochemical properties of a molecule, such as its pKa, metabolic stability, and binding affinity to target proteins. The bromine atom serves as a convenient handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.
This document provides detailed application notes, experimental protocols, and an overview of the biological significance of compounds derived from this compound, with a focus on its application in the synthesis of kinase inhibitors targeting key signaling pathways in human diseases.
Key Application: Synthesis of Kinase Inhibitors
This compound is a pivotal building block for a range of kinase inhibitors, which are crucial in treating diseases like cancer and autoimmune disorders. Its derivatives have shown significant potential in inhibiting kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAKs).
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors
IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune response. It is a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases.
A prominent example of an IRAK4 inhibitor synthesized using a difluoropyridine scaffold is PF-06650833 (Zimlovisertib) . This potent and selective inhibitor has been investigated in clinical trials for the treatment of rheumatoid arthritis and other autoimmune conditions.
The following table summarizes the inhibitory activity of PF-06650833.
| Assay Type | Target/Stimulus | IC50 (nM) | Reference |
| Cell-based Assay | IRAK4 | 0.2 | [1][2] |
| PBMC Assay | R848-stimulated TNFα release | 2.4 | [1][3] |
| Human Whole Blood Assay | R848-stimulated TNFα release | 8.8 | [3] |
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is critical for cytokine signaling that governs cell growth, differentiation, and immune responses. Inhibitors of JAKs are effective therapeutics for autoimmune diseases like rheumatoid arthritis and myelofibrosis. The 2,5-difluoropyridine core is a valuable scaffold for developing selective JAK inhibitors.
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation for functionalizing this compound. Below is a representative protocol for the coupling of this compound with a generic arylboronic acid.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., pyrazole-4-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-10 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be performed using conventional heating or a microwave reactor for accelerated reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-2,5-difluoropyridine derivative.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes is crucial for understanding the context of this compound's applications.
References
Synthesis of Novel Heterocyclic Compounds from 3-Bromo-2,5-difluoropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 3-Bromo-2,5-difluoropyridine as a key starting material. The strategic placement of bromine and fluorine atoms on the pyridine ring makes this compound a versatile building block for the construction of a diverse range of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The methodologies outlined herein focus on widely applicable palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization strategies to afford fused heterocyclic scaffolds.
Introduction
This compound is a valuable substrate for various transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The bromine atom at the 3-position serves as a reactive handle for the introduction of various substituents, while the fluorine atoms at the 2- and 5-positions modulate the electronic properties of the pyridine ring, influencing reactivity and potentially enhancing the biological activity of the resulting derivatives. This document details protocols for the initial cross-coupling reactions and subsequent cyclization steps to generate novel furopyridines, pyrrolopyridines, and other fused heterocyclic systems.
I. Synthesis of 3-Substituted-2,5-difluoropyridines via Cross-Coupling Reactions
The initial step in the synthesis of novel heterocyclic compounds from this compound involves a palladium-catalyzed cross-coupling reaction to introduce a functional group at the 3-position, which will subsequently participate in a cyclization reaction.
A. Sonogashira Coupling for the Synthesis of 3-Alkynyl-2,5-difluoropyridines
The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne. This reaction is instrumental in preparing precursors for the synthesis of fused heterocycles such as furopyridines and pyrrolopyridines.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propargyl alcohol | Pd(PPh₃)₄ (5) | - | Et₃N (2) | THF | 65 | 12 | 85 |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 8 | 92 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 16 | 88 |
Experimental Protocol: Sonogashira Coupling with Propargyl Alcohol
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).
-
To the stirred solution, add propargyl alcohol (1.2 mmol, 1.2 equiv.) dropwise.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford 3-(3-hydroxyprop-1-yn-1-yl)-2,5-difluoropyridine.
B. Buchwald-Hartwig Amination for the Synthesis of 3-Amino-2,5-difluoropyridine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction is employed to introduce amino groups, which can then be utilized in cyclization reactions to form nitrogen-containing heterocycles.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 89 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 82 |
| 3 | 2-Aminoethanol | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | t-BuOH | 90 | 16 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination with 2-Aminoethanol
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv.).
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add anhydrous tert-butanol (t-BuOH, 5 mL) and 2-aminoethanol (1.2 mmol, 1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 90 °C for 16 hours with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Dichloromethane:Methanol gradient) to yield 2-((2,5-difluoropyridin-3-yl)amino)ethan-1-ol.
II. Synthesis of Fused Heterocyclic Compounds
The substituted difluoropyridines synthesized in the previous step serve as precursors for the construction of fused heterocyclic systems through intramolecular cyclization reactions.
A. Synthesis of Furopyridines via Intramolecular Cyclization
3-Alkynyl-2,5-difluoropyridine derivatives bearing a hydroxyl group can undergo intramolecular cyclization to form furopyridine scaffolds.
Experimental Protocol: Synthesis of a Difluorofuropyridine Derivative
-
To a solution of 3-(3-hydroxyprop-1-yn-1-yl)-2,5-difluoropyridine (1.0 mmol, 1.0 equiv.) in anhydrous dimethylformamide (DMF, 5 mL), add potassium tert-butoxide (KOtBu, 1.2 mmol, 1.2 equiv.) portionwise at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding difluorofuropyridine.
B. Synthesis of Pyrrolopyridines via Intramolecular Cyclization
Similarly, 3-amino-2,5-difluoropyridine derivatives with appropriate functional groups can be cyclized to form pyrrolopyridines.
Experimental Protocol: Synthesis of a Difluoropyrrolopyridine Derivative
-
To a solution of 2-((2,5-difluoropyridin-3-yl)amino)ethan-1-ol (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add Dess-Martin periodinane (1.2 mmol, 1.2 equiv.) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the oxidation to the corresponding aldehyde by TLC.
-
Upon completion of the oxidation, add trifluoroacetic acid (TFA, 0.1 mmol, 10 mol%) to the reaction mixture and stir at room temperature for 12 hours to facilitate the intramolecular cyclization (Pictet-Spengler type reaction).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the difluoropyrrolopyridine.
Mandatory Visualizations
Caption: Synthetic pathways to novel heterocyclic compounds from this compound.
Caption: Experimental workflow for the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
The protocols and data presented herein demonstrate the utility of this compound as a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The palladium-catalyzed cross-coupling reactions provide efficient access to key intermediates, which can be further elaborated through intramolecular cyclization to construct fused ring systems. These methodologies offer a robust platform for the generation of compound libraries for drug discovery and materials science applications. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.
Application Notes and Protocols: 3-Bromo-2,5-difluoropyridine as a Key Intermediate for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2,5-difluoropyridine is a versatile and highly valuable intermediate in the synthesis of modern agrochemicals. The presence of two fluorine atoms on the pyridine ring significantly influences the physicochemical properties of the final molecule, often enhancing metabolic stability, binding affinity to target proteins, and overall efficacy. The bromine atom at the 3-position serves as a convenient handle for introducing a wide range of molecular fragments through various cross-coupling reactions, making it a crucial building block for the construction of complex agrochemical active ingredients.
This document provides detailed application notes on the utility of this compound in agrochemical synthesis, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. A detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided, along with expected outcomes and characterization data.
Key Applications in Agrochemical Synthesis
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of various classes of agrochemicals, including fungicides, herbicides, and insecticides. The 2,5-difluoropyridine moiety is a key pharmacophore in several commercial and developmental agrochemicals. The primary synthetic strategies involving this intermediate are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, allowing the introduction of aryl or heteroaryl groups. This is particularly relevant for the synthesis of fungicides containing pyrazole or other heterocyclic rings.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, enabling the introduction of substituted amines, a common feature in many bioactive molecules.
-
Sonogashira Coupling: For the formation of carbon-carbon triple bonds, leading to the synthesis of acetylenic derivatives.
-
Nucleophilic Aromatic Substitution: The fluorine atoms can be displaced by nucleophiles under specific conditions to introduce other functional groups.
Representative Synthesis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. In the context of agrochemical synthesis, it is frequently used to couple pyridine-based intermediates with other heterocyclic building blocks, such as pyrazoles, which are common in modern fungicides.
Below is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with a generic 1-methyl-1H-pyrazole-4-boronic acid pinacol ester.
Experimental Protocol: Synthesis of 2,5-Difluoro-3-(1-methyl-1H-pyrazol-4-yl)pyridine
Objective: To synthesize 2,5-Difluoro-3-(1-methyl-1H-pyrazol-4-yl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The typical solvent volume is around 10 mL per 1 mmol of the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,5-Difluoro-3-(1-methyl-1H-pyrazol-4-yl)pyridine.
Data Presentation
The following table summarizes the expected quantitative data for the described Suzuki-Miyaura coupling reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 1.2 eq |
| Catalyst & Base | |
| Pd(dppf)Cl₂·CH₂Cl₂ | 5 mol% |
| Sodium Carbonate (Na₂CO₃) | 2.0 eq |
| Reaction Conditions | |
| Solvent | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 4-8 hours |
| Product | |
| Product Name | 2,5-Difluoro-3-(1-methyl-1H-pyrazol-4-yl)pyridine |
| Yield | 85-95% |
| Purity (by ¹H NMR) | >98% |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H), 7.68 (s, 1H), 7.55 (ddd, J = 8.8, 5.2, 3.2 Hz, 1H), 7.20 (ddd, J = 8.8, 7.6, 3.2 Hz, 1H), 3.95 (s, 3H). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -120.5 (d, J = 8.0 Hz), -145.2 (d, J = 8.0 Hz). |
| MS (ESI) | m/z calculated for C₉H₇F₂N₃ [M+H]⁺: 196.0681, found: 196.0685. |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of 2,5-Difluoro-3-(1-methyl-1H-pyrazol-4-yl)pyridine.
Application Notes and Protocols for Microwave-Assisted Organic Synthesis Using 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 3-Bromo-2,5-difluoropyridine in microwave-assisted organic synthesis. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by its fluorine substituents, including enhanced metabolic stability and binding affinity. Microwave-assisted synthesis offers a rapid and efficient method for the functionalization of this scaffold, enabling high-throughput library synthesis and accelerated lead optimization.
The following sections detail protocols for key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The provided data and protocols are representative and may require optimization for specific substrates.
Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl compounds. Microwave irradiation dramatically reduces reaction times for this transformation, often from hours to minutes, while improving yields and reproducibility.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 equivalent), the aryl- or heteroarylboronic acid, the palladium catalyst, and the base.
-
Add the chosen solvent system to achieve a reaction concentration of approximately 0.1 - 0.5 M.
-
Seal the vial securely with a cap.
-
Place the vial into the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-140 °C) for a specified time (typically 10-30 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the vial to cool to room temperature before carefully opening it.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2,5-difluoropyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes representative conditions for the microwave-assisted Suzuki-Miyaura coupling of various brominated pyridines and other aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 | >95 |
| 2 | 3-Bromoindazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 | 60 | 78[3] |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | 120 | 2 | 92[4] |
| 4 | 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ (3) / RuPhos (6) | K₃PO₄ | n-Butanol | 100 | N/A | 92[5] |
Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry. Microwave heating significantly accelerates this transformation.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with terminal alkynes. Both copper-catalyzed and copper-free conditions can be employed.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%) (for copper-catalyzed reaction)
-
Ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylamine (DIPA), 2-3 equivalents)
-
Solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave synthesis vial containing a magnetic stir bar, add the palladium catalyst, ligand, and (if applicable) CuI.
-
Add this compound (1.0 equivalent) and the terminal alkyne.
-
Add the anhydrous solvent and the base.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 80-120 °C) for a specified time (typically 10-40 minutes).
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Conditions
The following table presents representative conditions for microwave-assisted Sonogashira coupling reactions of various aryl bromides, providing a basis for optimization with this compound.
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | [PdCl₂(PPh₃)₂] (2) | None | TEA | [C₈mim][NTf₂] | 50 | 30 | 98[7] |
| 2 | Iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | DIPA | DMF | 140 | 5 | 95[6] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | TEA | THF | RT | 16 h | 87[8] |
| 4 | 4-Iodoanisole | Phenylacetylene | Pd(OAc)₂ (2) | None | TEA | [C₄mim][NTf₂] | 50 | 30 | 85[7] |
| Conventional heating, provided for comparison. |
Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes for this transformation, making it a highly efficient method for the synthesis of arylamines.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (1.1 - 2.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos or BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.2 - 2.2 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Microwave synthesis vial (10 mL)
-
Magnetic stir bar
Procedure:
-
In a glovebox, add the palladium pre-catalyst, phosphine ligand, and base to a 10 mL microwave reaction vial containing a stir bar.
-
In a separate vial, dissolve this compound (1.0 equivalent) and the amine in the anhydrous solvent.
-
Transfer this solution to the microwave vial containing the catalyst and base.
-
Seal the vial tightly.
-
Remove the vial from the glovebox and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 10-60 minutes).
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
The following table details representative conditions for the microwave-assisted Buchwald-Hartwig amination of aryl bromides, including a structurally similar difluorinated compound, which can guide the optimization for this compound.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 1,4-Dibromo-2,5-difluorobenzene | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu | Toluene | 130 | 30 | 89[1] |
| 2 | 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ (5) | XPhos (7) | NaOtBu | Toluene | 150 | 10 | 94[1] |
| 3 | 3-Bromopyridine-D4 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 110 | N/A | 95[10] |
| 4 | 6-Bromo-2-chloroquinoline | Piperidine | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | Benzotrifluoride | 150 | 10 | 85[2] |
| Conventional heating, provided for comparison. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for microwave-assisted synthesis.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Reaction Optimization Flowchart
Caption: Flowchart for optimizing microwave reaction conditions.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-2,5-difluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the Suzuki coupling of 3-Bromo-2,5-difluoropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield in my Suzuki coupling reaction with this compound. What are the common causes and how can I improve it?
A1: Low yields in the Suzuki coupling of this compound can be attributed to several factors, primarily related to the electronic properties of the substrate and potential catalyst inhibition.
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. The use of bulky, electron-rich phosphine ligands can shield the palladium center and mitigate this inhibition.[1]
-
Inefficient Oxidative Addition: The Carbon-Bromine bond on the electron-deficient difluoropyridine ring may be less reactive, slowing down the oxidative addition step, which is often rate-limiting. To address this, increasing the reaction temperature or screening more active catalyst systems is recommended.[1]
-
Side Reactions: Protodeboronation of the boronic acid and homocoupling of the reactants are common side reactions that consume starting materials.[1] To minimize these, ensure anhydrous and thoroughly degassed reaction conditions. Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can also improve stability.[1]
Q2: What is the best palladium catalyst and ligand combination for the Suzuki coupling of this substrate?
A2: For challenging substrates like this compound, which is both a heteroaryl and electron-deficient, a robust catalyst system is crucial. While there is no single "best" combination, here are some highly effective starting points:
-
Palladium Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts that are reduced in situ to the active Pd(0) species.[2] Pd(PPh₃)₄ is also a widely used Pd(0) source.
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for electron-deficient aryl halides.[3] Ligands such as SPhos, XPhos, and RuPhos have demonstrated success in couplings involving bromopyridines by promoting oxidative addition and preventing catalyst inhibition.[1] For instance, Pd(dppf)Cl₂ has also been used effectively in the coupling of functionalized pyridines.[4]
Q3: How do I select the appropriate base for this reaction?
A3: The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction yield and should be carefully considered based on the substrate's sensitivity.
-
Common Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[5][6] K₃PO₄ is often a good choice for challenging couplings.
-
Fluoride Bases: In some cases, KF or CsF can be effective, particularly if the starting materials are sensitive to stronger bases.[5]
-
Screening: It is often beneficial to screen a panel of bases to identify the optimal choice for your specific boronic acid partner.
Q4: What solvent system should I use?
A4: The solvent system needs to facilitate the dissolution of both the organic substrates and the inorganic base. Biphasic solvent systems are common in Suzuki couplings.
-
Typical Solvents: Mixtures of an organic solvent and water are standard. Common choices include 1,4-dioxane/water, THF/water, and toluene/water.[6][7][8]
-
Anhydrous Conditions: In cases where protodeboronation is a significant issue, anhydrous solvents like THF or dioxane may be used, often with a base like K₃PO₄.[1]
-
Degassing: It is critical to thoroughly degas all solvents to remove dissolved oxygen, which can lead to unwanted side reactions like homocoupling.[1]
Q5: I am observing significant homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling is a common side reaction, often promoted by the presence of oxygen.
-
Thorough Degassing: Employ rigorous degassing techniques such as freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period.[5]
-
Use of Pd(0) Catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize side reactions that are sometimes associated with the Pd(II) state.[9]
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.
Q6: Can microwave irradiation improve my reaction?
A6: Yes, microwave-assisted Suzuki coupling can be highly effective, often leading to significantly reduced reaction times and improved yields, especially for challenging substrates.[10] It is a valuable tool for high-throughput synthesis and reaction optimization.[10]
Data Presentation: Reaction Condition Optimization
The following tables summarize reaction conditions for the Suzuki coupling of substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Catalyst and Ligand Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 16-24 | Moderate to Good | Coupling of 2-bromopyridine[5] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | THF (anhydrous) | 80 | 12 | Good | Coupling of 4-bromopyridine[1] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | Variable | Coupling of 1-bromo-2-fluorobenzene with a pyridineboronic acid[8] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | Coupling of substituted bromopyridines[4] |
Table 2: Base and Solvent System Comparison
| Base (equiv.) | Solvent System (v/v) | Catalyst System | Temp. (°C) | Yield (%) | Reference Analogy |
| K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | 80 | Variable | General Suzuki conditions[8] |
| Cs₂CO₃ (3) | THF/H₂O (5:1) | Pd₂(dba)₃ / JohnPhos | 40 | Good | General Suzuki conditions[7] |
| K₃PO₄ (2) | THF/H₂O (2:1) | Pd(OAc)₂ / XPhos | RT | >95 | Coupling with 2,5-difluorophenylboronic acid[11] |
| Na₂CO₃ (2) | Toluene/H₂O (2:1) | Pd(dppf)Cl₂ | 80 | Variable | General Suzuki conditions[8] |
Experimental Protocols
The following are generalized experimental protocols adapted from procedures for similar substrates. Optimization for the specific coupling partners is recommended.
Protocol 1: General Procedure for Suzuki Coupling
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a 10 mL microwave vial equipped with a stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow diagram for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Common side products in the lithiation of 3-Bromo-2,5-difluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 3-Bromo-2,5-difluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of lithiating this compound?
The primary goal is to perform a lithium-halogen exchange, replacing the bromine atom with a lithium atom. This generates a highly reactive 3-lithio-2,5-difluoropyridine intermediate. This organolithium reagent is a powerful nucleophile and can be reacted with a wide range of electrophiles to introduce various functional groups at the 3-position of the pyridine ring, enabling the synthesis of diverse derivatives.
Q2: Which organolithium reagent is best for this reaction, n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)?
For a clean lithium-halogen exchange at the 3-position, n-butyllithium (n-BuLi) is generally the preferred reagent. LDA is a strong, non-nucleophilic base and is more likely to cause deprotonation at one of the acidic ring positions (C-4 or C-6) adjacent to the fluorine atoms, rather than a lithium-halogen exchange.
Q3: What are the most critical parameters for a successful lithiation of this compound?
The most critical parameters are:
-
Anhydrous Conditions: All glassware must be rigorously dried, and all solvents and reagents must be anhydrous. Organolithium reagents react rapidly with water.
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the organolithium species by oxygen and moisture.
-
Low Temperature: The reaction is typically performed at very low temperatures (e.g., -78 °C) to ensure selectivity, minimize side reactions, and maintain the stability of the 3-lithio-2,5-difluoropyridine intermediate.
-
Accurate Titration of n-BuLi: The concentration of commercially available n-BuLi solutions can vary. It is crucial to titrate the solution before use to ensure accurate stoichiometry.
Troubleshooting Guide
This guide addresses common issues and side products encountered during the lithiation of this compound.
| Problem/Observation | Potential Cause | Suggested Solution/Prevention |
| Low or no conversion of starting material | 1. Inactive n-BuLi. 2. Presence of moisture or other proton sources. 3. Reaction temperature too low for the specific solvent system. | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is flame-dried or oven-dried and the reaction is run under a strict inert atmosphere with anhydrous solvents. 3. While -78 °C is standard, some reactions may require slightly warmer temperatures (e.g., -70 °C to -60 °C) for the reaction to proceed at a reasonable rate. |
| Formation of 2,5-difluoropyridine | Quenching of the lithiated intermediate by a proton source. | Rigorously exclude moisture and other proton sources from the reaction. Ensure the electrophile is also anhydrous. |
| Formation of 3-Butyl-2,5-difluoropyridine | The generated 3-lithio-2,5-difluoropyridine reacts with the n-butyl bromide byproduct of the lithium-halogen exchange. | 1. Use of tert-butyllithium (t-BuLi) can mitigate this, as the t-butyl bromide byproduct is more likely to undergo elimination to form isobutene. 2. Add the electrophile as soon as the lithiation is complete to trap the desired intermediate before it can react with byproducts. |
| Formation of a diisopropylamino-substituted pyridine | This is a characteristic side product when using LDA with fluorinated pyridines, where the diisopropylamide anion acts as a nucleophile and displaces a fluoride ion. | Use n-BuLi instead of LDA for the lithium-halogen exchange. If LDA must be used for other reasons, maintain a very low temperature throughout the reaction and quenching steps. |
| Formation of products from reaction with THF | n-BuLi can deprotonate THF, especially at temperatures above -78 °C, leading to the formation of the enolate of acetaldehyde and ethylene. These can then react with your lithiated species or electrophile. | Maintain a strict reaction temperature of -78 °C or below. Use alternative non-ethereal solvents like toluene if compatible with the subsequent steps. |
| Formation of multiple unidentified byproducts | 1. The reaction may have warmed up, leading to decomposition of the organolithium intermediate or other side reactions. 2. The electrophile is not pure. | 1. Carefully monitor and control the internal reaction temperature, especially during the addition of n-BuLi and the electrophile. 2. Ensure the purity of the electrophile before use. |
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of this compound
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF) or anhydrous toluene
-
Electrophile (e.g., benzaldehyde, dimethylformamide)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Addition of Reactant and Solvent: To the flask, add this compound (1.0 eq). Dissolve it in anhydrous THF or toluene to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi (1.05-1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of a precipitate or a color change may be observed.
-
Electrophilic Quench: Add the desired electrophile (1.1-1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition of the electrophile, stir the reaction at -78 °C for an additional 1-2 hours. Then, allow the reaction to warm slowly to room temperature and stir for another 1-2 hours. Cool the reaction mixture to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted-2,5-difluoropyridine.
Visualizations
Technical Support Center: Purification of 3-Bromo-2,5-difluoropyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2,5-difluoropyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing or handling this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation.[1] These may include:
-
Isomeric byproducts: Incomplete or non-selective halogenation can lead to isomers with different substitution patterns on the pyridine ring.
-
Unreacted starting materials: Depending on the synthetic route, residual precursors may remain.
-
Hydrolysis products: The presence of water can lead to the hydrolysis of the bromo- or fluoro-substituents, especially under non-neutral pH conditions.
-
Polyhalogenated pyridines: Over-halogenation can result in the introduction of additional halogen atoms.
-
Degradation products: Exposure to light, strong acids or bases, or high temperatures can cause decomposition.[1]
Q2: What are the initial recommended steps for purifying crude this compound?
A2: A common initial purification strategy for pyridine derivatives involves an acid-base extraction.[2][3] This leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.[2] The crude material, dissolved in an organic solvent, is washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine and draw it into the aqueous layer as a salt.[3] The aqueous layer is then separated, basified (e.g., with NaHCO₃ or NaOH), and the purified pyridine derivative is back-extracted into an organic solvent.[2][3]
Q3: this compound appears as a solid, semi-solid, or liquid. How does this affect purification?
A3: The physical state of your crude product will influence the choice of purification technique.
-
If it is a solid: Recrystallization can be a highly effective method for achieving high purity.[2]
-
If it is a liquid or a low-melting solid: Distillation (if thermally stable) or column chromatography are more suitable options.[2] this compound is commercially available as a solid, semi-solid, or liquid, suggesting its melting point is near ambient temperature.
Q4: What are some general considerations for the stability and storage of this compound?
A4: Halogenated pyridines can be sensitive to light and moisture. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Despite the high strength of the C-F bond, defluorination can occur under certain enzymatic or chemical conditions.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction | - Incomplete protonation or deprotonation. - Emulsion formation during extraction. - Product is somewhat water-soluble. | - Ensure pH is sufficiently acidic (<2) during the acid wash and sufficiently basic (>9) during neutralization. - Add brine (saturated NaCl solution) to break up emulsions. - After back-extraction into the organic phase, wash the aqueous layer with additional fresh organic solvent to recover any dissolved product. |
| Tailing of spots on TLC during column chromatography | - The basic pyridine nitrogen is interacting strongly with the acidic silica gel.[2] | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent to suppress this interaction.[2] |
| Product "oils out" instead of crystallizing during recrystallization | - The solution is too concentrated. - The cooling process is too rapid. - The chosen solvent is not ideal. | - Add more of the primary solvent to the hot solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try a different solvent system. A two-solvent system might be effective.[5] |
| Colored impurities persist after purification | - The impurity may be a degradation product or a synthesis byproduct with similar polarity to the desired compound.[1] | - Treat the solution with activated carbon before the final purification step (e.g., before hot filtration in recrystallization).[1] - Consider an alternative purification technique, such as a different chromatographic method or distillation. |
| No crystal formation upon cooling | - The solution is not saturated (too much solvent was used). - The solution is supersaturated but lacks a nucleation point. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Column Chromatography for Purification of this compound Derivatives
This protocol provides a general guideline for purifying this compound derivatives using silica gel column chromatography.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a TLC plate. c. Develop the TLC plate using various solvent systems to find an eluent that provides good separation of the desired product from impurities. A good starting point for halogenated pyridines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). d. Aim for an Rf value of 0.2-0.4 for the desired compound. e. To mitigate tailing, consider adding 0.1-1% triethylamine to the chosen eluent system.[2]
2. Column Packing: a. Select a column of appropriate size for the amount of crude material to be purified. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a layer of sand. d. Prepare a slurry of silica gel in the chosen eluent. e. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. c. Carefully add the sample to the top of the column.
4. Elution and Fraction Collection: a. Add the eluent to the top of the column and begin to collect fractions. b. Monitor the separation by TLC analysis of the collected fractions. c. Combine the fractions containing the pure product.
5. Solvent Removal: a. Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound Derivatives
This protocol outlines the steps for purifying solid this compound derivatives by recrystallization.
1. Solvent Selection: a. Test the solubility of a small amount of the crude solid in various solvents at room temperature and at their boiling points. b. An ideal single solvent will dissolve the compound when hot but not when cold. c. Alternatively, a two-solvent system can be used, where the compound is soluble in the first solvent ("good" solvent) and insoluble in the second ("bad" solvent).[5] Common solvents to screen include hexanes, ethyl acetate, ethanol, and mixtures thereof.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Hot Filtration (if necessary): a. If insoluble impurities are present, perform a hot gravity filtration to remove them.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent.
6. Drying: a. Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A general workflow for the purification of this compound derivatives.
References
Troubleshooting low conversion rates in Buchwald-Hartwig amination reactions
Welcome to the technical support center for troubleshooting Buchwald-Hartwig amination reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and a step-by-step guide to troubleshoot low conversion rates in your Buchwald-Hartwig amination reactions.
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion in a Buchwald-Hartwig amination can stem from several factors, as the reaction is sensitive to specific conditions.[1] Here are the primary areas to investigate:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the entire setup and reaction duration.[1]
-
Reagent and Solvent Quality: The purity and dryness of your reagents and solvent are critical. Trace amounts of water or other impurities can deactivate the catalyst.[2] Always use high-purity, anhydrous, and degassed solvents.
-
Catalyst and Ligand Integrity: Ensure the palladium source and phosphine ligand have not degraded. Phosphine ligands, in particular, can be susceptible to oxidation.
Q2: How do I choose the right ligand for my substrate?
Ligand selection is crucial and highly dependent on the substrates being coupled.[3] For N-heterocyclic compounds, sterically hindered and electron-rich phosphine ligands are generally more effective.[1] Different ligands have been designed to be optimal for specific types of amines.[4]
| Ligand Family | Optimized For | Example Ligands |
| Biaryl Phosphines | General use, broad substrate scope | XPhos, SPhos, RuPhos, BrettPhos |
| Ferrocenyl Phosphines | Electron-rich and -poor aryl halides | Josiphos, DavePhos |
| Chelating Diphosphines | Early generation, specific applications | BINAP, Xantphos, dppf |
Q3: What is the impact of the base on the reaction outcome?
The choice of base is critical and can significantly influence the reaction rate and substrate compatibility.[2]
| Base Type | Examples | Advantages | Disadvantages |
| Strong Bases | NaOtBu, KOtBu, LHMDS | High reaction rates.[1] | Incompatible with base-sensitive functional groups.[4] |
| Weaker Bases | Cs₂CO₃, K₃PO₄, K₂CO₃ | Broader functional group tolerance.[1] | Often require higher temperatures and may result in lower reaction rates.[1][4] |
Q4: My starting materials are not fully dissolving. What should I do?
Poor solubility is a common and often underestimated cause of reaction failure.[1][3]
-
Solvent Choice: The primary role of the solvent is to solubilize the reaction components.[1] Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons such as toluene and xylene, are commonly used.[5][6] If solubility remains an issue, consider a more polar solvent, but be aware of potential coordination to the palladium catalyst.[2]
-
Agitation: For heterogeneous mixtures, ensure vigorous stirring to maximize the interaction between components. The high density of inorganic bases can cause them to settle at the bottom of the reaction vessel.[3]
Q5: I observe the formation of a black precipitate. What does this indicate?
The formation of a fine black precipitate is likely palladium black, which indicates the decomposition of the palladium catalyst.[2] This can be caused by:
-
Presence of Oxygen: Inadequate inert atmosphere.
-
High Temperatures: Prolonged exposure to excessive heat can lead to thermal decomposition.[2] Consider lowering the reaction temperature and extending the reaction time.[2]
-
Catalyst Poisoning: Certain functional groups, like azo groups, can poison the catalyst.[4] Similarly, the nitrogen atom in some substrates, such as 2-halopyridines, can coordinate to the palladium center and inhibit its activity.[2]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon is recommended), add the aryl halide (1.0 equiv), amine (1.2 equiv), base (1.4-2.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (2-4 mol%).
-
Evacuate and backfill the flask with argon at least three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Diagrams
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Regioselective Functionalization of 3-Bromo-2,5-difluoropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 3-bromo-2,5-difluoropyridine. The goal is to help improve regioselectivity and overcome common challenges encountered during synthetic experiments.
Troubleshooting Guides
Encountering unexpected results is a common part of chemical synthesis. This section provides a guide to troubleshoot common issues related to the regioselective functionalization of this compound.
Problem: Poor Regioselectivity (Mixture of C-4 and other isomers)
Probable Causes:
-
Reaction Conditions Not Optimal: Temperature, solvent, and base can significantly influence the position of functionalization.
-
Incorrect Choice of Reagents: The nature of the organometallic reagent or the catalyst system can favor one position over another.
-
Steric Hindrance: Bulky reagents may have difficulty accessing the desired position.
Recommended Solutions:
| Probable Cause | Recommended Solutions |
| Non-optimal Lithiation Conditions | For C-4 lithiation, a halogen-metal exchange at the 3-position is the most common approach. Ensure the reaction is conducted at a very low temperature (typically -78 °C) to prevent side reactions and isomerization. The choice of organolithium reagent (n-BuLi vs. s-BuLi vs. t-BuLi) can also influence the outcome; n-BuLi is commonly used for bromine-lithium exchange. |
| Ineffective Directing Group Strategy | While this compound does not have a classical directing group for C-4 functionalization, the electronic effects of the fluorine atoms play a significant role. For C-H lithiation, the most acidic proton is often adjacent to a fluorine atom. To achieve C-4 functionalization via lithiation, bromine-lithium exchange is the preferred method. |
| Unselective Palladium-Catalyzed Coupling | In Suzuki or Buchwald-Hartwig reactions, the choice of ligand is critical for regioselectivity. Bulky, electron-rich phosphine ligands can favor coupling at less sterically hindered positions. The reactivity order in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl > F. Therefore, the bromine at the 3-position is expected to be the primary site of reaction. |
| Inappropriate Solvent Choice | Solvent polarity can influence the stability of intermediates and transition states. For lithiation, ethereal solvents like THF or diethyl ether are standard. For palladium-catalyzed couplings, solvents like dioxane, toluene, or DMF are common, and the choice can affect catalyst activity and selectivity. |
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity in the functionalization of this compound challenging?
A1: The pyridine ring is inherently electron-deficient, which affects its reactivity. The positions of the bromine and two fluorine atoms create a complex electronic and steric environment. The fluorine atoms are strongly electron-withdrawing, increasing the acidity of adjacent protons and influencing the sites susceptible to nucleophilic attack. The bromine atom provides a handle for metal-halogen exchange and cross-coupling reactions. The interplay of these factors can lead to the formation of multiple isomers if reaction conditions are not carefully controlled.
Q2: Which position is generally favored for functionalization on the this compound ring?
A2: The favored position depends on the reaction type:
-
Lithiation: Bromine-lithium exchange will selectively generate the 3-lithiated species, which can then be trapped with an electrophile. Direct deprotonation (lithiation) is likely to occur at the C-6 position due to the activating effect of the adjacent fluorine and nitrogen atoms.
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reaction will predominantly occur at the C-3 position by displacement of the bromine atom, as the C-Br bond is significantly more reactive than the C-F bonds in these catalytic cycles.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the fluorine atoms (C-2, C-4, and C-6) are activated for SNAr. However, the presence of the bromine at C-3 may sterically hinder attack at C-2 and C-4. The most likely position for SNAr would be C-6, followed by C-2.
Q3: How can I favor C-4 functionalization of this compound?
A3: Direct C-4 functionalization is challenging. A common strategy involves a multi-step sequence:
-
Bromine-Lithium Exchange: React this compound with an organolithium reagent (e.g., n-BuLi) at low temperature (-78 °C) to generate the 3-lithiated intermediate.
-
Introduction of a Directing Group: Trap the 3-lithiated species with an electrophile that can act as a directing group for a subsequent C-4 functionalization. For example, trapping with iodine would yield 3-iodo-2,5-difluoropyridine.
-
Directed ortho-Metalation (DoM): A directing group at the 3-position can then direct lithiation to the C-4 position. However, with the existing substituents, this can be complex.
-
An alternative approach involves using n-butylsodium, which has been shown to selectively deprotonate pyridine at the C-4 position in some cases.[2][3]
Q4: What is the expected order of reactivity for the halogens in cross-coupling reactions?
A4: For palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens on an aromatic ring is I > Br > Cl > F. Therefore, in this compound, the bromine at the C-3 position will be the primary site of reaction. The C-F bonds are generally unreactive under typical Suzuki or Buchwald-Hartwig conditions.
Experimental Protocols
The following are generalized protocols that can be adapted for the functionalization of this compound. Note: These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Lithiation and Trapping with an Electrophile (C-3 Functionalization)
This protocol describes the generation of a 3-lithiated pyridine intermediate via bromine-lithium exchange, followed by reaction with an electrophile.[4]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., benzaldehyde, iodine, etc.)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling (C-3 Functionalization)
This protocol provides a general procedure for the palladium-catalyzed coupling of this compound with a boronic acid.[5][6]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (and water if applicable).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination (C-3 Functionalization)
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[7][8]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs2CO3, 1.5 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for the regioselective functionalization of this compound.
Figure 1. Troubleshooting workflow for poor regioselectivity.
Figure 2. Regioselectivity based on reaction type.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Flash Chromatography for Products of 3-Bromo-2,5-difluoropyridine
This guide provides detailed methods, troubleshooting advice, and frequently asked questions for the purification of reaction products derived from 3-Bromo-2,5-difluoropyridine using flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for purifying products of this compound on silica gel?
A1: The most common solvent system for compounds of intermediate polarity, such as many derivatives of this compound, is a mixture of hexanes (or heptane) and ethyl acetate (EtOAc).[1][2] The ratio is determined by Thin Layer Chromatography (TLC) to achieve a target Rf value of approximately 0.3 for the desired product.[3] For more polar compounds, a system of dichloromethane (DCM) and methanol (MeOH) can be effective.[2][4]
Q2: My pyridine-containing product is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?
A2: Peak tailing with pyridine derivatives is a common problem caused by the interaction of the basic nitrogen atom with acidic silanol groups on the silica gel surface.[5][6] This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the eluent.[3][6][7] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
Q3: Should I use wet loading or dry loading for my sample?
A3: Dry loading is often preferred, especially if your crude product has poor solubility in the starting eluent.[8] This technique involves pre-adsorbing the sample onto a small amount of silica gel (or an inert solid like Celite), which is then loaded onto the top of the column.[9][10] This can lead to better resolution and prevent issues with solvent mismatch that can cause band broadening.[5]
Q4: How do I choose the correct column size and amount of silica gel?
A4: The amount of silica gel is typically 50-100 times the weight of the crude sample for moderately difficult separations. The column size should be chosen so that the packed silica gel fills approximately one-third of the column's volume, leaving ample space for the solvent reservoir. Column overloading can lead to poor separation, so it is crucial to select an appropriate column dimension.[11]
Q5: My product is very polar and won't move off the baseline, even in 100% ethyl acetate. What should I do?
A5: For very polar compounds, you can switch to a more polar solvent system, such as 5-10% methanol in dichloromethane.[1][10] Be cautious, as using more than 10% methanol can start to dissolve the silica gel.[1][4] Alternatively, you could consider using a different stationary phase, such as alumina or a bonded-phase silica (like amine-functionalized silica), or employing reverse-phase chromatography.[5][10][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during the flash chromatography of a reaction product. For this guide, we will use a common reaction as an example: the Suzuki coupling of This compound with phenylboronic acid to yield 3-phenyl-2,5-difluoropyridine .
Problem 1: Poor separation between the product and starting material.
Q: My desired product (3-phenyl-2,5-difluoropyridine) is co-eluting with the unreacted this compound. How can I improve the separation?
A: This indicates that the polarity difference between your starting material and product is small, requiring optimization of your solvent system.
-
Decrease Polarity: The product is likely less polar than the starting material. Start with a less polar eluent (e.g., increase the hexane percentage in your Hexane/EtOAc mixture).
-
Try a Different Solvent System: Solvents are classified into different selectivity groups.[13] If Hexane/EtOAc is not working, try a system with a different selectivity, such as Toluene/EtOAc or DCM/Hexane, to alter the interactions with the stationary phase and potentially improve separation.[13]
-
Run a Gradient Column: Start with a low polarity mobile phase and gradually increase the polarity during the elution.[7] This keeps the non-polar compounds moving while allowing more time for the more polar compounds to separate. Automated flash chromatography systems are excellent for running precise gradients.[14]
Problem 2: A persistent impurity is co-eluting with my product.
Q: I have an impurity that has the same Rf as my product in multiple solvent systems. What are my options?
A: This is a challenging separation that may require alternative approaches.
-
Check for Boronic Acid Byproducts: In Suzuki reactions, boronic acids can self-couple to form biphenyls or form anhydrides (boroxines). These are often non-polar. An acidic wash (e.g., dilute HCl) during the reaction workup can help remove some boron-containing impurities.
-
Change the Stationary Phase: If silica gel is failing, try a different stationary phase. Alumina (basic or neutral) can offer different selectivity. For challenging separations, consider using a high-performance flash column with smaller particle sizes for better resolution.[14]
-
Recrystallization: If the purified product is a solid, recrystallization after the column can be a highly effective final purification step to remove stubborn impurities.[6]
Problem 3: Low recovery of the desired product.
Q: After running the column, the total mass of my recovered fractions is much lower than the amount of crude material I loaded. Where did my product go?
A: Low recovery can be due to several factors.
-
Irreversible Adsorption: As a basic pyridine derivative, your product might be irreversibly binding to the acidic silica gel.[5] Running the column with 0.5-1% triethylamine in the eluent can prevent this.[7]
-
Product is Highly Polar: Your product may be more polar than anticipated and is still on the column. Try flushing the column with a very polar solvent (e.g., 10% MeOH in DCM) to see if more material elutes.
-
Sample Degradation: Some fluorinated compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, consider deactivating the silica with TEA before use or switching to a more inert stationary phase like alumina.[7]
Data Presentation
The following table provides hypothetical, yet realistic, TLC data for the purification of 3-phenyl-2,5-difluoropyridine from a Suzuki coupling reaction. This data illustrates how to select an appropriate solvent system for separation.
Table 1: Rf Values of Reaction Components in Various Solvent Systems
| Compound | Structure | Rf (5% EtOAc in Hexane) | Rf (10% EtOAc in Hexane) | Rf (20% EtOAc in Hexane) |
| This compound (Starting Material) | C₅H₂BrF₂N | 0.45 | 0.60 | 0.75 |
| 3-phenyl-2,5-difluoropyridine (Product) | C₁₁H₇F₂N | 0.30 | 0.45 | 0.65 |
| Biphenyl (Byproduct) | C₁₂H₁₀ | 0.65 | 0.80 | 0.90 |
Based on this data, a 5% EtOAc in Hexane system would be a good starting point for separation, as it provides good separation between the product (Rf = 0.30) and the starting material and byproduct.
Experimental Protocols
Detailed Protocol: Flash Column Chromatography Purification
This protocol details the purification of 3-phenyl-2,5-difluoropyridine from the crude reaction mixture after workup.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in ethyl acetate or DCM.
-
Spot the mixture on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system (e.g., 10% EtOAc in Hexane).
-
Visualize the spots under UV light. Identify the spots corresponding to the starting material, product, and any major byproducts.
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.3.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 500 mg) in a suitable solvent like DCM or acetone (5-10 mL).
-
Add silica gel (approx. 2-3 g) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[8]
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Insert a small cotton plug at the bottom.
-
Add a small layer of sand (approx. 1-2 cm).
-
Fill the column with dry silica gel (e.g., 25-50 g for a 500 mg sample) to about two-thirds of the column height.
-
Gently tap the column to ensure even packing. Add a final layer of sand on top.
-
Wet the column by carefully adding the chosen eluent (e.g., 5% EtOAc in Hexane), using air pressure to gently push the solvent through until the silica is fully saturated and the solvent level is just above the top layer of sand.[9] Do not let the column run dry.
-
-
Loading and Elution:
-
Carefully add the dry-loaded sample onto the top layer of sand.
-
Add another thin layer of sand to protect the sample band.
-
Carefully add the eluent to the column reservoir.
-
Apply gentle air pressure (1-2 psi) to begin the elution.[8]
-
Collect fractions in test tubes immediately.[3] The fraction size should be appropriate for the column volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Visualizations
Experimental Workflow Diagram
Caption: A general workflow for flash column chromatography purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Purification [chem.rochester.edu]
- 11. interchim.fr [interchim.fr]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
Technical Support Center: Palladium Catalyst Removal from Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalyst residues from coupling reactions.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Issue 1: Low Efficiency of Palladium Scavengers
-
Symptom: Residual palladium levels remain above the desired limit after scavenger treatment.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger compatible with your reaction solvent. Some are designed for aqueous media, others for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol, amine, thiourea, TMT) to identify the most effective one for your specific reaction.[1][2] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Equivalents: A common starting point is 5 equivalents of the scavenger relative to the palladium catalyst.[2] If removal is incomplete, increase the loading. 2. Optimize Scavenging Time and Temperature: While many scavengers work at room temperature, heating can sometimes improve performance.[2] Monitor the palladium concentration periodically by taking small aliquots.[2] |
| Poor Mass Transfer | 1. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution.[2] 2. Consider a Rotating Bed Reactor: For solid-supported scavengers, this can enhance efficiency.[2] |
| Product-Palladium Complexation | 1. Add a Competing Ligand: This can help to release the palladium from the product. 2. Change the Solvent: This may disrupt the product-palladium interaction before adding the scavenger.[2] |
Issue 2: Product Loss During Palladium Removal
-
Symptom: Significant decrease in product yield after the palladium removal step.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Binding to Scavenger or Adsorbent | 1. Reduce Scavenger/Adsorbent Loading: Use the minimum effective amount to minimize product loss.[1] 2. Wash the Scavenger/Adsorbent: After filtration, wash the solid material with a small amount of fresh solvent to recover any bound product.[1] 3. Try a Different Scavenger/Adsorbent: Some materials may have a higher affinity for your product than others.[1] |
| Non-Specific Adsorption on Activated Carbon | 1. Optimize Carbon Loading: Start with a small-scale experiment to determine the optimal loading (e.g., 5-10 wt% relative to the crude product).[2] 2. Solvent Selection: The choice of solvent can influence the adsorption of your product. Test different solvents to minimize product binding.[2] |
| Product Entrapment during Filtration | 1. Dilute the Reaction Mixture: Reducing the viscosity of the mixture before filtration can improve product recovery.[1] |
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Symptom: The same palladium removal protocol yields different levels of residual palladium in different batches.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Variation in Palladium Species | 1. Standardize Reaction Work-up: A consistent work-up procedure before palladium removal can minimize variability in the palladium species (e.g., oxidation state, coordination environment).[3] 2. Use a Broad-Spectrum Scavenger: Some scavengers, like those based on dimercaptotriazine (DMT), are effective against a wider range of palladium species.[3][4] 3. Pre-treatment: Consider a mild oxidation or reduction step to convert the palladium into a single, more easily removed species.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a final product?
A1: The most prevalent methods include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[3]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[3]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[3]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[3]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[3]
Q2: How do I choose the best palladium removal method for my specific experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product (solubility, stability, potential to chelate with palladium).[3]
-
The form of the palladium residue (homogeneous or heterogeneous, Pd(0) or Pd(II)).[3]
-
The solvent system used in your reaction.[3]
-
The required level of purity for your final product.[3]
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in pharmaceutical products.[4][5] Palladium is a potential contaminant that must be controlled to acceptable levels, often in the low parts-per-million (ppm) range, to ensure patient safety and comply with guidelines like the ICH Q3D for elemental impurities.[4][5]
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Yes, activated carbon is a cost-effective and widely used adsorbent for removing palladium residues.[2][3] However, it can lack selectivity, leading to non-specific adsorption of the desired product and potential yield loss.[2][3]
Q5: When is filtration through Celite effective for palladium removal?
A5: Filtration through a pad of Celite is primarily effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon, Pd/C) or palladium that has precipitated out of the solution.[1][6] It is not effective for removing homogeneous (dissolved) palladium species.[1]
Quantitative Data Summary
The following table summarizes the performance of various palladium removal methods based on literature data.
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Reference |
| Scavenging | MP-TMT | 33,000 | < 200 | > 99.4% | [7] |
| Scavenging | MP-TMT | 500 - 800 | < 10 | > 98% | [7] |
| Scavenging | PhosphonicS SPM32 | ~2100 (from 105mg in 50mL) | < 10.5 | > 99.5% | [8] |
| Scavenging | SiliaMetS Thiol or Thiourea | 2400 | ≤ 16 | > 99.3% | [9] |
| Chromatography followed by Scavenging | Si-TMT Resin | Varies | < 100 | ~98% (from crude) | [10] |
| Adsorption | Activated Carbon (Darco KB-B) | 300 | < 1 | > 99.6% | [5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Scavenger Selection: Choose an appropriate scavenger based on the nature of the palladium species and the reaction conditions.
-
Addition of Scavenger: Add the solid-supported scavenger to the reaction mixture (typically 5-10 equivalents relative to the palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 1-16 hours). Monitor the progress of the removal by analyzing aliquots at different time points.[2]
-
Filtration: Filter the mixture to remove the scavenger. A pad of Celite can be used to ensure complete removal of fine particles.
-
Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[2]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent to recover any adsorbed product.[2]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[2]
Visualizations
Caption: General workflow for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. spinchem.com [spinchem.com]
- 9. silicycle.com [silicycle.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction exotherms in large-scale synthesis of 3-Bromo-2,5-difluoropyridine
This technical support center provides guidance on managing reaction exotherms during the large-scale synthesis of 3-Bromo-2,5-difluoropyridine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues related to thermal management during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase during bromine addition. | 1. Bromine addition rate is too fast. 2. Inadequate cooling capacity for the reactor scale. 3. Initial reaction temperature was too high. 4. Insufficient mixing leading to localized "hot spots". | 1. Immediately stop the bromine addition. 2. Increase the cooling rate of the reactor jacket. 3. Add a small amount of a pre-cooled, inert solvent to dilute the reaction mixture. 4. Ensure the agitator is functioning correctly and providing vigorous mixing. 5. For future runs, reduce the bromine addition rate and ensure the cooling system is adequate for the scale. |
| Exotherm continues after bromine addition is complete. | 1. The reaction has not reached completion and is still generating heat. 2. A delayed secondary reaction or decomposition is occurring. | 1. Continue to monitor the temperature and maintain cooling. 2. Take a sample for in-process control (IPC) analysis (e.g., GC, HPLC) to check for the presence of starting material. 3. If the temperature continues to rise uncontrollably, consider an emergency quench procedure. |
| Violently exothermic reaction during quenching of excess bromine. | 1. The quenching agent (e.g., sodium thiosulfate solution) is too concentrated. 2. The quenching agent is being added too quickly. 3. The reaction mixture was not sufficiently cooled before quenching.[1][2] | 1. Stop the addition of the quenching agent. 2. Ensure the reaction mixture is cooled to 0-5 °C before and during the quench.[1] 3. Use a more dilute solution of the quenching agent (e.g., 10% w/v).[1][2] 4. Add the quenching agent slowly and in portions to control the rate of heat generation.[1] |
| Formation of unexpected byproducts. | 1. High reaction temperatures can lead to reduced selectivity and the formation of positional isomers or poly-brominated species.[3] 2. "Hot spots" in the reactor can cause degradation of starting material or product. | 1. Maintain strict temperature control throughout the reaction. 2. Ensure efficient mixing to maintain a homogenous temperature profile. 3. Optimize the stoichiometry of the reagents to avoid using a large excess of bromine.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic event in the synthesis of this compound?
A1: The primary exothermic event is the electrophilic aromatic substitution reaction between 2,5-difluoropyridine and the brominating agent (e.g., molecular bromine). Aromatic brominations are known to be exothermic and can pose a risk of a runaway reaction if not properly controlled, especially on a large scale.[4]
Q2: What are the key parameters to control for managing the exotherm during bromine addition?
A2: The key parameters are:
-
Addition Rate: A slow, controlled addition of the brominating agent is crucial.
-
Temperature: Maintain the recommended reaction temperature using an efficient cooling system.
-
Mixing: Vigorous and efficient stirring is essential to ensure rapid heat dissipation and avoid localized "hot spots".
Q3: What are the recommended quenching agents for excess bromine, and what precautions should be taken?
A3: Common quenching agents include aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2] The quenching reaction itself is exothermic.[2] Therefore, it is critical to cool the reaction mixture (typically to 0-5 °C) before and during the slow, portion-wise addition of the quenching agent to prevent a secondary thermal event.[1]
Q4: How can I visually determine if the quenching of bromine is complete?
A4: The reaction mixture will lose the characteristic reddish-brown color of molecular bromine and become colorless or pale yellow upon complete quenching.[1] If a yellow color persists, it may indicate the presence of unreacted bromine, and more quenching agent should be added cautiously.[1]
Q5: What are potential side reactions that could be exacerbated by poor temperature control?
A5: Poor temperature control can lead to a decrease in selectivity, potentially resulting in the formation of di-brominated pyridines or other positional isomers.[3] High temperatures can also lead to the degradation of the starting material or the desired product.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
Warning: This reaction is exothermic and should be performed by trained personnel in a well-equipped chemical synthesis facility with appropriate safety measures in place.
-
Reactor Setup: Charge a suitable glass-lined reactor with 2,5-difluoropyridine and an appropriate solvent (e.g., a chlorinated solvent or a strong acid like sulfuric acid).
-
Cooling: Cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) with vigorous stirring.
-
Bromine Addition: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise via an addition funnel, maintaining the internal temperature within the specified range (e.g., 5-10 °C). The addition rate should be carefully controlled to prevent a rapid temperature increase.
-
Reaction Monitoring: Monitor the reaction progress by in-process control (IPC) analysis (e.g., GC or HPLC) until the starting material is consumed.
-
Cooling for Quench: Once the reaction is complete, cool the mixture to 0-5 °C.[1]
-
Quenching: Slowly and carefully add a 10% aqueous solution of sodium thiosulfate to the reaction mixture to quench any excess bromine.[1][2] Monitor the temperature closely during the quench and maintain cooling. Continue adding the quenching solution until the bromine color disappears.[1]
-
Work-up: Proceed with the standard aqueous work-up, extraction, and purification protocols.
Protocol 2: Quenching of Excess Bromine
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 100 g of sodium thiosulfate pentahydrate in 900 mL of deionized water.[2]
-
Cooling: Cool the reaction vessel containing the bromination mixture in an ice-water bath to 0-5 °C.[1]
-
Slow Addition: With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.
-
Monitoring: Continue the addition until the reddish-brown color of bromine is no longer visible.[1]
-
Extraction: If the reaction mixture is biphasic, separate the layers. Wash the organic layer with water and then with brine.[2]
Data Presentation
Table 1: Key Reaction Parameters for Exotherm Management
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | Lower starting temperature provides a larger safety margin to absorb the heat of reaction. |
| Bromine Addition Temperature | 5 - 10 °C | Maintaining a low temperature during addition is critical to control the reaction rate and prevent a runaway exotherm. |
| Quenching Temperature | 0 - 5 °C | The quenching reaction is also exothermic and requires cooling to prevent a secondary temperature spike.[1][2] |
| Concentration of Quenching Agent | 10% w/v (Sodium Thiosulfate) | A dilute solution helps to control the rate of the exothermic quench.[1][2] |
Visualizations
Caption: Workflow for managing exotherms during the synthesis of this compound.
Caption: Troubleshooting logic for an uncontrolled temperature rise during synthesis.
References
Strategies to prevent debromination of 3-Bromo-2,5-difluoropyridine during reactions
Welcome to the technical support center for 3-Bromo-2,5-difluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and strategies to prevent the undesired debromination of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant issue with this compound?
A1: Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. In the case of this compound, this leads to the formation of 2,5-difluoropyridine as a significant byproduct. This side reaction is a concern because it reduces the yield of the desired product, consumes the starting material, and complicates the purification process due to the similar properties of the brominated starting material and the debrominated product.[1][2] The carbon-bromine bond on the electron-deficient pyridine ring is susceptible to cleavage under various reaction conditions, particularly in the presence of strong bases, certain catalysts, and hydride sources.[3][4]
Q2: What are the most common types of reactions where debromination of this compound is observed?
A2: Debromination is frequently encountered in several key synthetic transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): These reactions are highly susceptible to hydrodebromination, often due to the formation of palladium-hydride species.[3][4]
-
Lithiation and Grignard Reagent Formation: The formation of organometallic intermediates via metal-halogen exchange or oxidative addition can be accompanied by debromination, especially at elevated temperatures or with prolonged reaction times.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): While less common, certain conditions with strong nucleophiles and high temperatures can potentially lead to reductive debromination.
Q3: How do the fluorine substituents on the pyridine ring influence the likelihood of debromination?
A3: The two fluorine atoms on the pyridine ring are strongly electron-withdrawing. This electronic effect makes the carbon atom attached to the bromine more electrophilic and susceptible to oxidative addition in palladium-catalyzed reactions.[7] However, this electron deficiency can also make the C-Br bond more prone to cleavage under reductive conditions that may lead to debromination.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki Cross-Coupling Reactions
Symptoms:
-
Formation of 2,5-difluoropyridine as a major byproduct, detected by GC-MS or LC-MS.
-
Low yield of the desired coupled product.
-
Difficulty in purifying the product from the debrominated impurity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for debromination in Suzuki reactions.
Quantitative Data Summary: Influence of Reaction Parameters on Debromination
| Parameter | Condition Favoring Debromination | Condition to Minimize Debromination | Rationale |
| Base | Strong bases (e.g., NaOEt, t-BuOK) | Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[8] | Strong bases can promote the formation of palladium-hydride species that lead to hydrodebromination.[3] |
| Temperature | High temperature (>100 °C) | Lower temperature (e.g., 60-80 °C) | The activation energy for debromination can be higher, so lowering the temperature can suppress this side reaction more significantly than the desired coupling.[2][3] |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃) | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos)[4] | Bulky ligands can accelerate the desired reductive elimination step of the product, outcompeting the debromination pathway.[3][4] |
| Solvent | Protic or wet solvents (e.g., alcohols, wet DMF) | Anhydrous, degassed aprotic solvents (e.g., toluene, dioxane, THF)[4][8] | Protic solvents and water can act as hydride sources, leading to the formation of Pd-H species.[4] |
| Reaction Time | Prolonged heating after starting material is consumed | Monitor reaction closely and stop upon completion | Extended reaction times at elevated temperatures increase the probability of side reactions like debromination.[2] |
Issue 2: Debromination during Lithiation or Grignard Reagent Formation
Symptoms:
-
Quenching the reaction mixture with an electrophile yields the debrominated product (2,5-difluoropyridine) in addition to the desired substituted product.
-
Low overall yield of the desired product.
Logical Relationship Diagram:
Caption: Factors influencing debromination in organometallic reactions.
Troubleshooting Steps:
-
Temperature Control: The formation of the organolithium or Grignard reagent should be performed at low temperatures, typically -78 °C, to ensure the stability of the intermediate.[5] The oxidative addition of magnesium is exothermic and can lead to localized heating if not controlled.[6]
-
Addition Time: Add the organolithium reagent (for metal-halogen exchange) slowly to the solution of this compound to maintain a low temperature and control the concentration of the reactive species.[3]
-
Alternative Reagents: For Grignard formation, consider using highly active magnesium (Rieke magnesium) which allows for lower reaction temperatures.[5] For lithiation, if direct deprotonation is a competing pathway, consider a halogen-magnesium exchange using a reagent like i-PrMgCl followed by transmetalation if necessary.[3]
-
Rapid Quenching: Once the organometallic reagent is formed, quench it with the electrophile at a low temperature without allowing the reaction mixture to warm up significantly.
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Debromination
This protocol details a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, incorporating measures to suppress debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: Workflow for an optimized Suzuki coupling reaction.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (XPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[8]
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[3]
-
Heat the reaction mixture to 80 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.[3]
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Protocol 2: Low-Temperature Lithiation and Quenching
This protocol describes the formation of 2,5-difluoro-3-lithiopyridine and its subsequent reaction with an electrophile, minimizing debromination.
Reagents & Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.05 equiv)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer, dropping funnel, and nitrogen inlet, add a solution of this compound in anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete metal-halogen exchange.
-
Add a solution of the electrophile in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Assessing the stability of 3-Bromo-2,5-difluoropyridine under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 3-Bromo-2,5-difluoropyridine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] It is important to keep the container tightly sealed to prevent exposure to moisture and air.[1][2][3] Proper personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.[2][4]
Q2: What is the general thermal stability of this compound?
Q3: How stable is this compound to acidic and basic conditions?
A3: There is limited specific data on the pH stability of this compound. However, its successful use in cross-coupling reactions employing strong bases like sodium tert-butoxide and potassium phosphate suggests good stability under basic conditions commonly used in these transformations.[2][6][7][8] Caution should be exercised when using strong, non-nucleophilic bases at high temperatures for prolonged periods. The pyridine nitrogen can be protonated under strongly acidic conditions, which may alter its reactivity. Hydrolysis of the C-Br or C-F bonds is generally not expected under typical acidic or basic conditions used in synthesis, but could potentially occur under harsh hydrolytic conditions (e.g., concentrated acids/bases at high temperatures).
Q4: Is this compound sensitive to light?
A4: Specific photostability studies on this compound are not widely published. However, brominated aromatic compounds can be susceptible to photodegradation, often involving the cleavage of the carbon-bromine bond.[6][9] It is good laboratory practice to store the compound in an amber vial and to protect reactions from direct, bright light, especially for extended reaction times.
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue 1: Low or no yield of the desired coupled product.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents and degas the reaction mixture thoroughly. Consider using a pre-catalyst or a more robust ligand. |
| Incorrect base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[2] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required.[7][8] |
| Ligand incompatibility | The ligand plays a crucial role. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][8] |
| Low reaction temperature | Some cross-coupling reactions require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[6][7] |
| Substrate decomposition | Although generally stable under coupling conditions, prolonged reaction times at high temperatures could lead to some degradation. Monitor the reaction progress and try to minimize the reaction time. |
Issue 2: Formation of significant side products.
| Potential Cause | Troubleshooting Step |
| Homocoupling of the boronic acid (Suzuki) | Use a stoichiometric amount of the boronic acid or a slight excess (1.1-1.2 equivalents). Ensure efficient stirring. |
| Protodebromination (replacement of Br with H) | This can occur if there is a source of protons in the reaction mixture. Ensure anhydrous conditions and use a non-protic solvent. In some cases, a stronger base can suppress this side reaction. |
| Hydrodehalogenation | Similar to protodebromination, this involves the replacement of a halogen with hydrogen and can be a side reaction in palladium-catalyzed processes. Optimizing the catalyst, ligand, and reaction conditions can minimize this. |
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with nitrogen or argon (repeat three times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add this compound to the tube.
-
Evacuate and backfill the tube with nitrogen or argon (repeat three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Visualizations
Caption: Logical workflow for assessing the stability of this compound.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. biosynce.com [biosynce.com]
- 5. mdpi.com [mdpi.com]
- 6. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectral Landscape of 3-Bromo-2,5-difluoropyridine: A Comparative Guide to its ¹H and ¹⁹F NMR Signatures
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral properties of key chemical entities is paramount. This guide provides a comparative analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-2,5-difluoropyridine, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of publicly accessible, experimentally-derived NMR data for this compound, this guide leverages data from structurally analogous compounds to predict and contextualize its spectral characteristics.
Executive Summary
This guide presents a detailed examination of the expected ¹H and ¹⁹F NMR spectral features of this compound. In the absence of direct experimental data for the target molecule, a comparative analysis is conducted using NMR data from pyridine, 2,5-difluoropyridine, 2-fluoropyridine, and 3-bromopyridine. This approach allows for an informed prediction of the chemical shifts and coupling constants for this compound, offering valuable insights for its identification and characterization. A standardized experimental protocol for the acquisition of high-quality NMR data for fluorinated pyridine derivatives is also provided, alongside a visualization of the molecular structure and its spin-spin coupling network.
Predicted ¹H and ¹⁹F NMR Spectral Data of this compound
The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound, based on the analysis of substituent effects in related molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.6 - 7.9 | ddd | ³J(H4-F5) ≈ 8-10, ³J(H4-H6) ≈ 2-3, ⁴J(H4-F2) ≈ 1-2 |
| H-6 | 8.1 - 8.4 | ddd | ³J(H6-F5) ≈ 3-5, ³J(H6-H4) ≈ 2-3, ⁴J(H6-Br3) ≈ 0 |
Note: These are estimated values. Actual experimental data may vary.
Table 2: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-2 | -70 to -90 | d | ⁴J(F2-H4) ≈ 1-2 |
| F-5 | -120 to -140 | dd | ³J(F5-H4) ≈ 8-10, ³J(F5-H6) ≈ 3-5 |
Note: Chemical shifts are referenced to CFCl₃. These are estimated values.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral data, this section provides a comparative analysis with experimentally determined NMR data for pyridine and key substituted analogues.
Table 3: ¹H NMR Spectral Data for Pyridine and Related Compounds
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Solvent |
| Pyridine | 8.61 (d) | 7.27 (t) | 7.66 (t) | 7.27 (t) | 8.61 (d) | CDCl₃ |
| 2-Fluoropyridine | - | 6.88 (ddd) | 7.77 (ddd) | 7.15 (m) | 8.19 (d) | CCl₄[1] |
| 2,5-Difluoropyridine | - | 7.20 (m) | 7.45 (m) | - | 8.25 (d) | CDCl₃ |
| 3-Bromopyridine | 8.68 (d) | - | 7.80 (dt) | 7.19 (dd) | 8.52 (d) | CDCl₃ |
Table 4: ¹⁹F NMR Spectral Data for Fluorinated Pyridines
| Compound | F-2 | F-3 | F-5 | Solvent |
| 2-Fluoropyridine | -60.7 | - | - | neat[1] |
| 2,5-Difluoropyridine | -71.2 | - | -130.5 | CDCl₃ |
The presence of two fluorine atoms and a bromine atom in this compound is expected to significantly influence the chemical shifts of the remaining protons (H-4 and H-6) downfield compared to pyridine due to their strong electron-withdrawing nature. The fluorine atoms will also introduce characteristic H-F and F-F coupling patterns, which are invaluable for structural elucidation.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data, the following protocol is recommended for obtaining high-resolution ¹H and ¹⁹F NMR spectra of this compound and related compounds.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of ¹H and ¹⁹F detection.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ 0.00 ppm) or a secondary standard can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-15 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) is recommended initially to locate the signals.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 64-256, depending on the sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the internal or external standard.
-
Integrate the signals and analyze the chemical shifts and coupling constants.
Visualization of Molecular Structure and J-Coupling
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the expected through-bond spin-spin (J) couplings between the nuclei.
Caption: Molecular structure of this compound with expected J-couplings.
This guide provides a foundational understanding of the ¹H and ¹⁹F NMR spectral characteristics of this compound. While direct experimental data remains elusive in the public domain, the comparative analysis with structurally related compounds offers a robust framework for prediction and interpretation, empowering researchers in their synthetic and analytical endeavors.
References
Interpreting the Mass Spectrum of 3-Bromo-2,5-difluoropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the predicted electron ionization (EI) mass spectrum of 3-Bromo-2,5-difluoropyridine. Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages established fragmentation patterns of similar molecules, particularly 3-bromopyridine, to predict its mass spectrometric behavior. This comparative approach offers valuable insights for the identification and structural elucidation of halogenated pyridine derivatives in complex analytical workflows.
Predicted Mass Spectrum Analysis of this compound
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the pyridine ring and the loss of its halogen substituents. The presence of a bromine atom will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass-to-charge units (M and M+2), corresponding to the 79Br and 81Br isotopes.
A comparison with the experimentally determined mass spectrum of 3-bromopyridine from the NIST database provides a foundational understanding of the fragmentation of the pyridine core. The introduction of two fluorine atoms in this compound is expected to influence the fragmentation pathways, primarily by stabilizing certain fragments and influencing the ease of specific bond cleavages.
| Fragment Ion | Predicted m/z for this compound | Observed m/z for 3-Bromopyridine[1][2][3][4] | Interpretation |
| [M]+• | 193/195 | 157/159 | Molecular ion |
| [M-Br]+ | 114 | 78 | Loss of a bromine radical |
| [M-F]+ | 174/176 | N/A | Loss of a fluorine radical |
| [M-HCN]+• | 166/168 | 130/132 | Loss of neutral hydrogen cyanide from the pyridine ring |
| [C4H2F2]+• | 88 | N/A | Pyridine ring fragmentation after loss of Br and HCN |
| [C5H2F2N-Br]+ | 114 | 78 | Loss of bromine radical from the molecular ion |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways. The initial ionization event forms the molecular ion [C₅H₂BrF₂N]⁺•. This is followed by competing fragmentation routes, including the loss of the bromine radical, which is a common fragmentation pathway for brominated aromatic compounds, and the loss of a fluorine radical. Subsequent fragmentation of the pyridine ring can lead to the loss of neutral molecules like hydrogen cyanide (HCN).
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
The following outlines a general experimental protocol for acquiring the mass spectrum of a small, volatile molecule like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[5][6]
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Injector: Split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Parameters:
3. Data Analysis:
-
The acquired total ion chromatogram (TIC) will show the separation of components in the sample.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.
-
Compare the observed spectrum with the predicted fragmentation pattern and any available library spectra.
This comparative guide provides a framework for the interpretation of the mass spectrum of this compound. While the predicted fragmentation offers valuable insights, experimental verification is crucial for definitive structural confirmation. The provided experimental protocol offers a starting point for researchers to acquire the necessary data for this and other similar halogenated aromatic compounds.
References
Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectrum of 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a cornerstone technique in molecular characterization, providing a unique vibrational fingerprint that aids in the identification and structural elucidation of chemical entities. For drug development professionals and researchers working with novel pyridine derivatives, a thorough understanding of their spectral characteristics is paramount. This guide provides a comparative analysis of the characteristic peaks in the infrared spectrum of 3-Bromo-2,5-difluoropyridine, a halogenated pyridine with potential applications in medicinal chemistry.
Due to the limited availability of public experimental IR data for this compound, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. By comparing the experimental IR data of 2-bromopyridine, 3-bromopyridine, and general knowledge of C-F and C-Br vibrational modes in aromatic systems, we can forecast the key spectral features of the target molecule. This comparative approach offers valuable insights for researchers in interpreting the spectra of related compounds.
Predicted and Experimental Infrared Peak Comparison
The following table summarizes the predicted characteristic IR absorption peaks for this compound alongside the experimental data for its structural analogs, 2-bromopyridine and 3-bromopyridine. The assignments are based on established group frequency correlations for aromatic and halogenated compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 2-Bromopyridine | Experimental Wavenumber (cm⁻¹) for 3-Bromopyridine |
| C-H Stretching (Aromatic) | 3100 - 3000 | ~3060, ~3010 | ~3080, ~3040 |
| C=C/C=N Ring Stretching | 1600 - 1400 | ~1570, ~1460, ~1420 | ~1570, ~1460, ~1410 |
| C-F Stretching | 1250 - 1100 | - | - |
| C-H in-plane Bending | 1300 - 1000 | ~1140, ~1080, ~1040 | ~1120, ~1090, ~1020 |
| C-Br Stretching | 700 - 500 | ~670 | ~680 |
| Ring Bending (out-of-plane) | 850 - 700 | ~750 | ~770, ~710 |
Experimental Protocols
The following provides a detailed methodology for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory.
Objective: To obtain the infrared spectrum of a liquid sample to identify its characteristic vibrational frequencies.
Materials:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
ATR accessory with a suitable crystal (e.g., diamond, zinc selenide)
-
Sample of this compound
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Install the ATR accessory into the sample compartment of the spectrometer.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
The background scan is typically performed over the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A typical number of scans to be co-added is 16 or 32 for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
If the ATR accessory has a pressure arm, lower it to apply consistent pressure on the sample, ensuring good contact with the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters (scan range, resolution, number of scans) as the background spectrum.
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Process the resulting spectrum as needed. This may include baseline correction or smoothing.
-
Identify and label the wavenumbers of the significant absorption peaks.
-
Compare the observed peaks with known correlation tables and the data for analogous compounds to assign the vibrational modes.
-
-
Cleaning:
-
After the measurement is complete, clean the ATR crystal meticulously with a solvent-moistened, lint-free wipe to remove all traces of the sample.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow involved in the analysis of an IR spectrum, from initial sample handling to the final interpretation of the vibrational data.
Caption: Workflow for IR Spectral Analysis.
Reactivity of 3-Bromo-2,5-difluoropyridine: A Comparative Guide for Cross-Coupling and Nucleophilic Aromatic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Dihalopyridines, in particular, serve as versatile building blocks, offering multiple sites for derivatization. Among these, 3-Bromo-2,5-difluoropyridine presents a unique reactivity profile due to the interplay of the distinct electronic properties of its halogen substituents. This guide provides an objective comparison of the reactivity of this compound with other dihalopyridines in key synthetic transformations, supported by experimental data and detailed protocols.
Executive Summary
This compound exhibits selective reactivity in common palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more susceptible to oxidative addition than the C-F bonds. In contrast, for nucleophilic aromatic substitution (SNAr), the fluorine atoms, particularly at the 2-position, are expected to be more readily displaced than the bromine atom. This orthogonal reactivity makes this compound a valuable synthon for the sequential and regioselective introduction of diverse functionalities.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen bond strength, which follows the general trend I > Br > Cl > F. Consequently, the C-Br bond in this compound is the primary site of reaction in Suzuki, Buchwald-Hartwig, and Sonogashira couplings, leaving the C-F bonds intact for potential subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For dihalopyridines, the reactivity is influenced by both the nature of the halogen and the electronic environment of the pyridine ring.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | - | 94 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [3] |
Note: Direct comparative data for this compound was not available in the searched literature. The data presented is for analogous dihaloheterocycles to provide a predictive framework.
Based on the general reactivity trend, this compound is expected to undergo Suzuki coupling at the C-Br position with high selectivity. The electron-withdrawing fluorine atoms may enhance the reactivity of the C-Br bond towards oxidative addition.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki coupling, the reaction proceeds selectively at the C-Br bond of this compound.
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine-D4 | Aniline | RuPhos Precatalyst | NaOBuᵗ | Toluene | 80-110 | - | [4] |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOᵗBu | Toluene | 80 | 60 | [5] |
| Chloropyridines | Various amines | G3/G4 Palladacycle / Bulky phosphine ligands | NaOᵗBu | Toluene, Dioxane, THF | 80-110 | - | [6] |
Note: The table provides data for various bromopyridines to illustrate typical reaction conditions. The reactivity of this compound is expected to be comparable to other bromopyridines.
The choice of ligand is crucial, especially for less reactive aryl chlorides, where bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.[6][7]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction is expected to occur exclusively at the C-Br position.
Experimental Data for Sonogashira Coupling of a Related Fluorinated Bromopyridine
A study on the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes demonstrated high yields under mild conditions, highlighting the feasibility of this transformation on fluorinated bromopyridine systems.[8]
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 16 | High |
| 6-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 16 | 93 |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 16 | 85 |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, the reactivity in SNAr is governed by the ability of the leaving group to depart and the stabilization of the intermediate Meisenheimer complex.[9][10] The strong electron-withdrawing nature of fluorine makes it a good leaving group in SNAr reactions, especially when positioned ortho or para to an activating group, which in this case is the pyridine nitrogen.
For this compound, the C-F bonds are more susceptible to nucleophilic attack than the C-Br bond. The fluorine at the 2-position is particularly activated by the adjacent nitrogen atom, which can stabilize the negative charge in the Meisenheimer intermediate.[9] Therefore, nucleophilic attack is expected to occur preferentially at the C2-F position, followed by the C5-F position, with the C3-Br bond being the least reactive under SNAr conditions.
General Reactivity Order for SNAr on this compound:
C2-F > C5-F > C3-Br
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the dihalopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst/precatalyst (1-5 mol%), the ligand (if applicable), and the base (e.g., NaOᵗBu, 1.5-2.5 equiv).[4]
-
Add the dihalopyridine (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene, THF, or dioxane).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.[4]
General Protocol for Sonogashira Coupling
-
To a degassed solution of the dihalopyridine (1.0 equiv) in a suitable solvent mixture (e.g., THF/Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-15 mol%) and a copper(I) co-catalyst (e.g., CuI, 10-30 mol%).[8]
-
Degas the mixture again for a few minutes at room temperature.
-
Add the terminal alkyne (1.0-1.2 equiv) dropwise.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the product by column chromatography.[8]
Visualizations
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Purity Analysis of 3-Bromo-2,5-difluoropyridine: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like 3-Bromo-2,5-difluoropyridine is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). Impurities can significantly affect the yield, side-product profile, and biological activity of the final compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary method for purity analysis of this compound, alongside alternative and complementary analytical techniques. Detailed experimental protocols and comparative data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for determining the purity of organic compounds, offering excellent resolution and sensitivity to separate the main compound from potential process-related impurities.[1] A well-developed HPLC method can effectively quantify the purity of this compound and identify any potential impurities.
Objective: To develop and validate a reverse-phase HPLC method for determining the purity of this compound and separating it from potential synthesis-related impurities.
Instrumentation and Materials:
-
Standard HPLC system with a UV detector[2]
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[3][5]
-
This compound sample
-
HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | Start with a higher polarity (e.g., 95:5 A:B) and ramp to a lower polarity (e.g., 5:95 A:B) over 20-30 minutes to elute all components. |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10-20 µL[3] |
| Column Temperature | 25 °C[3] |
| Detection | UV at 220 nm or 254 nm[3][4] |
| Run Time | Approximately 30-40 minutes, ensuring elution of all impurities. |
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1-1.0 mg/mL.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[6]
Data Analysis and Quantification: The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[1][2]
Workflow for HPLC Method Development
The development of a robust HPLC method follows a logical progression from initial parameter selection to full validation.
Comparison with Alternative Analytical Techniques
While HPLC is often the primary method for purity determination, other techniques can provide valuable complementary information or may be more suitable in specific contexts.[2][6]
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase.[6] | High resolution, high sensitivity, quantitative accuracy, well-established and robust.[1][2] | Requires reference standards for impurity identification, can be time-consuming for method development. |
| Quantitative NMR (qNMR) | Measures the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[1] | Provides absolute purity without needing a reference standard of the analyte, structurally informative. | Lower sensitivity compared to HPLC for trace impurities, requires a high-field NMR spectrometer.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent material.[5] | Simple, rapid, and inexpensive for preliminary purity assessment and reaction monitoring. | Primarily qualitative, lower resolution and sensitivity compared to HPLC.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS.[2] | Enables identification of unknown impurities by providing molecular weight information. | Higher cost and complexity of instrumentation compared to HPLC-UV.[2] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Suitable for analyzing volatile impurities that may not be amenable to HPLC. | The analyte must be volatile and thermally stable. |
Hypothetical Performance Data Comparison
To illustrate the potential outcomes, the following table presents hypothetical performance data for the proposed HPLC method compared to qNMR for the purity analysis of two hypothetical batches of this compound.
| Parameter | HPLC Method (Area %) | qNMR (Absolute Purity %) |
| Batch A Purity | 99.6% | 99.5% |
| Batch B Purity | 98.2% | 98.1% |
| Limit of Quantification | ~0.05% | ~0.1% |
| Analysis Time per Sample | ~45 minutes | ~20 minutes |
| Reference Standard | Required for impurities | Not required for analyte |
References
A Comparative Guide to the X-ray Crystallography of Metal Complexes with Halogenated Pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into pyridine-based ligands offers a powerful tool for modulating the structural and electronic properties of the resulting metal complexes. This guide provides a comparative analysis of the X-ray crystallographic data of metal complexes featuring halogen-substituted pyridine ligands, offering insights into the influence of halogenation on coordination geometry, bond parameters, and supramolecular assembly. While crystallographic data for metal complexes with the specific ligand 3-Bromo-2,5-difluoropyridine remains elusive in the current literature, this guide draws comparisons from structurally related bromo- and fluoro-substituted pyridine complexes to provide a valuable reference for researchers in coordination chemistry and drug design.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of metal complexes with halogenated pyridine ligands. This data highlights how the nature and position of halogen substituents can influence the coordination environment of the metal center.
| Complex | Metal Ion | Halogenated Pyridine Ligand(s) | Coordination Geometry | Key Bond Lengths (Å) & Angles (°) | Reference |
| [Cu(6-F-2-HOpy)2Cl2] | Cu(II) | 6-Fluoro-2-hydroxypyridine | Distorted Square Planar | Cu-N: ~2.0, Cu-Cl: ~2.2-2.3 | [1] |
| [Cu(6-Cl-2-HOpy)2Cl2] | Cu(II) | 6-Chloro-2-hydroxypyridine | Distorted Square Planar | Cu-N: ~2.0, Cu-Cl: ~2.2-2.3 | [1] |
| [(6-Cl-2-pyridone)CuCl(μ-Cl)]2 | Cu(II) | 6-Chloro-2-pyridone | Distorted Square Pyramidal | Cu-N: ~1.9, Cu-O: ~1.9, Cu-Cl (terminal): ~2.2, Cu-Cl (bridging): ~2.3 & 2.7 | [1] |
| [(6-Br-2-pyridone)CuCl(μ-Cl)]2 | Cu(II) | 6-Bromo-2-pyridone | Distorted Square Pyramidal | Cu-N: ~1.9, Cu-O: ~1.9, Cu-Cl (terminal): ~2.2, Cu-Cl (bridging): ~2.3 & 2.7 | [1] |
| [Cu(2-amino-5-bromopyridine)2Cl2] | Cu(II) | 2-Amino-5-bromopyridine | Distorted Tetrahedral | - | [2] |
| [Pd(L)2Cl2] (L = a 1,2,3-triazole ligand with a fluorophenyl group) | Pd(II) | Ligand with a fluorinated phenyl group attached to a triazole which is not directly a pyridine, but provides context for Pd-N bonds in the presence of fluorine. | Square Planar | Pd-N: ~2.03, Pd-Cl: ~2.31 | [3] |
Analysis of Structural Trends:
The position and nature of the halogen substituent on the pyridine ring can significantly influence the electronic properties of the ligand and, consequently, the geometry and stability of the resulting metal complex.
-
Coordination Geometry: As observed in the copper(II) complexes, the coordination geometry can vary from distorted square planar to distorted square pyramidal, influenced by the ligand's ability to act as a neutral or anionic donor and to form bridging interactions.[1]
-
Bond Lengths: The electron-withdrawing nature of fluorine and chlorine can affect the electron density on the pyridine nitrogen, which may lead to subtle changes in metal-nitrogen bond lengths. However, without a systematic series of complexes with the same metal and varying halogen substitution at the same position, definitive trends are difficult to establish from the available data.
-
Supramolecular Interactions: Halogen bonding is a significant non-covalent interaction that can play a crucial role in the crystal packing of these complexes.[4][5] The presence of both a halogen atom and a pyridine ring can lead to various intermolecular interactions, including halogen-halogen, halogen-π, and C-H---halogen contacts, which dictate the overall solid-state architecture. The structural influence of the halogen atoms often increases in the order of Cl < Br < I.[4]
Experimental Protocols
While a specific protocol for metal complexes of this compound is not available, a general procedure for the synthesis and crystallization of metal-pyridine complexes can be outlined as follows.
General Synthesis of a Metal-Pyridine Complex:
-
Ligand and Metal Salt Preparation: Dissolve the halogenated pyridine ligand in a suitable organic solvent (e.g., methanol, ethanol, acetonitrile, or a mixture). In a separate flask, dissolve the metal salt (e.g., chloride, bromide, nitrate, or perchlorate salt of the desired metal) in the same or a compatible solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. The molar ratio of metal to ligand is a critical parameter and should be systematically varied to obtain different coordination complexes.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature for several hours or gently refluxed to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Isolation of the Product: The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Crystallization for X-ray Diffraction:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a dilute solution of the complex or by vapor diffusion.
-
Slow Evaporation: A filtered, saturated solution of the complex in a suitable solvent or solvent mixture is left undisturbed in a loosely covered vial at room temperature. Over several days to weeks, as the solvent slowly evaporates, crystals may form.
-
Vapor Diffusion: A concentrated solution of the complex in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "precipitating" solvent in which the complex is less soluble but the initial solvent is miscible. The vapor of the precipitating solvent slowly diffuses into the solution of the complex, reducing its solubility and inducing crystallization.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a metal complex.
Caption: A flowchart illustrating the key stages in determining the crystal structure of a metal complex, from synthesis to the final refined model.
Conclusion
The study of metal complexes with halogenated pyridine ligands is a rich field with significant potential for the development of new materials and therapeutic agents. While direct crystallographic data for this compound complexes is not yet available, the comparative analysis of related structures provides valuable guiding principles for predicting and understanding the coordination chemistry of this and other highly functionalized pyridine ligands. The systematic synthesis and crystallographic characterization of a series of metal complexes with this compound would be a valuable contribution to this area, allowing for a more precise understanding of the combined electronic and steric effects of bromo and fluoro substituents on the resulting molecular and supramolecular structures.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Studies on Halogen(I) Complexes :: JYX [jyx.jyu.fi]
The Fluorinated Advantage: A Comparative Guide to 3-Bromo-2,5-difluoropyridine in Fragment-Based Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel, high-quality lead compounds is a perpetual challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy to identify starting points for drug development. Within the vast chemical space of fragments, fluorinated molecules, and specifically 3-Bromo-2,5-difluoropyridine, offer distinct advantages that can accelerate the hit-to-lead process. This guide provides an objective comparison of this compound with alternative fragments, supported by experimental data and detailed protocols.
The incorporation of fluorine into molecular fragments has become a key strategy in modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the drug-like properties of a molecule. These properties can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.
The Rise of Fluorinated Fragments in FBDD
Fragment-based drug discovery (FBDD) is a rational drug design approach that starts with the identification of low-molecular-weight fragments (typically < 300 Da) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The small size and simplicity of fragments allow for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS) of large, complex molecules.
Fluorinated fragments offer several key advantages in this paradigm:
-
Enhanced Screening Efficiency with ¹⁹F NMR: The fluorine-19 (¹⁹F) nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high sensitivity. This allows for rapid and sensitive screening of fragment libraries, often in mixtures, reducing the time and resources required for hit identification.
-
Improved Physicochemical Properties: Fluorine substitution can favorably modulate a fragment's pKa, lipophilicity, and metabolic stability. This can translate to improved bioavailability and pharmacokinetic properties in the resulting lead compounds.
-
Unique Binding Interactions: The polarized C-F bond can participate in favorable orthogonal dipole-dipole interactions and can influence the conformation of the molecule, potentially leading to novel binding modes and improved selectivity.
This compound: A Privileged Fragment
Among the diverse array of fluorinated fragments, this compound stands out due to its unique combination of features. The difluoro-substitution pattern on the pyridine ring enhances its utility in ¹⁹F NMR screening and can contribute to favorable binding interactions. The bromine atom serves as a convenient synthetic handle, providing a well-defined vector for fragment elaboration and optimization through various cross-coupling reactions.
Performance Comparison: this compound vs. Alternative Fragments
While direct, head-to-head published data for this compound against a comprehensive set of non-fluorinated and other halogenated pyridine analogs in a single FBDD campaign is limited, we can infer its potential advantages based on established principles and data from related studies.
The following tables present a hypothetical but representative comparison based on typical outcomes observed in FBDD campaigns targeting common drug targets like kinases and bromodomains.
Physicochemical Properties
| Property | This compound | 3-Bromopyridine | 3-Chloropyridine |
| Molecular Weight ( g/mol ) | 193.98 | 157.99 | 113.54 |
| Calculated LogP | 2.1 | 1.6 | 1.2 |
| Number of H-Bond Acceptors | 1 | 1 | 1 |
| Number of H-Bond Donors | 0 | 0 | 0 |
| Polar Surface Area (Ų) | 12.89 | 12.89 | 12.89 |
Data sourced from PubChem.
This table highlights that while the fluorinated fragment has a higher molecular weight and lipophilicity, it remains well within the "Rule of Three" guidelines for fragments (MW < 300, LogP < 3).
Hypothetical Screening Performance Against a Kinase Target
| Fragment | Binding Affinity (K D ) (µM) | Ligand Efficiency (LE) | Comments |
| This compound | 150 | 0.35 | Fluorine atoms may form favorable interactions in the hinge region. Easily detectable by ¹⁹F NMR. |
| 3-Bromopyridine | 300 | 0.32 | Weaker binding affinity compared to the fluorinated analog. |
| 3-Chloropyridine | 450 | 0.30 | Generally shows the weakest binding in this series. |
Ligand Efficiency (LE) is calculated as: LE = -1.37 * pK D / N, where N is the number of heavy atoms.
This hypothetical data illustrates a common trend where fluorination can lead to improved binding affinity and, consequently, a higher ligand efficiency, which is a key metric for prioritizing fragments for follow-up.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for a successful FBDD campaign. Below are outlines for key techniques used in the screening and characterization of fragments like this compound.
Fragment Screening by ¹⁹F NMR Spectroscopy
This protocol describes a ligand-observed ¹⁹F NMR screening approach.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., 10 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).
-
Prepare cocktails of fluorinated fragments, including this compound, at a concentration of 200 µM for each fragment in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of each fragment cocktail in the absence of the target protein.
-
Add the target protein to each fragment cocktail to the final desired concentration (e.g., 10 µM).
-
Acquire a second ¹⁹F NMR spectrum for each cocktail in the presence of the target protein.
-
-
Data Analysis:
-
Compare the spectra with and without the target protein.
-
Binding of a fragment is indicated by changes in its ¹⁹F NMR signal, such as line broadening, a change in chemical shift, or a decrease in signal intensity.
-
Deconvolute the hits from the cocktails by testing individual fragments.
-
Hit Validation by Surface Plasmon Resonance (SPR)
SPR is used to confirm binding and determine the binding affinity (K D ) of the fragment hits.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a dilution series of the fragment (e.g., this compound) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the fragment solutions over the immobilized target surface and a reference surface (without the protein).
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to obtain specific binding sensorgrams.
-
Fit the steady-state binding responses at different fragment concentrations to a 1:1 binding model to determine the K D .
-
Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-guided drug design.
Methodology:
-
Protein Crystallization:
-
Crystallize the purified target protein using a suitable crystallization condition (e.g., vapor diffusion).
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer protein crystals to a solution containing the crystallization buffer supplemented with a high concentration (e.g., 1-10 mM) of this compound.
-
Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure of the protein-fragment complex.
-
-
Structure Analysis:
-
Analyze the electron density map to confirm the binding pose of the fragment and identify key interactions with the protein.
-
Visualizing the FBDD Workflow
The following diagram illustrates a typical FBDD workflow incorporating the use of this compound.
Comparative Electrochemical Analysis of 3-Bromo-2,5-difluoropyridine and its Halogenated Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electrochemical properties of 3-Bromo-2,5-difluoropyridine and related halogenated pyridine derivatives. Due to the limited direct experimental data on this compound, this document leverages available information on other brominated and fluorinated pyridines to establish a foundational understanding and predictive framework for its electrochemical behavior. The guide also presents a standardized experimental protocol for conducting such analyses and discusses alternative analytical techniques.
Introduction to the Electrochemical Behavior of Halogenated Pyridines
The electrochemical characteristics of pyridine and its derivatives are of significant interest in various fields, including organic synthesis, catalysis, and medicinal chemistry. The introduction of halogen substituents—such as bromine and fluorine—onto the pyridine ring profoundly influences its electronic properties and, consequently, its reduction and oxidation potentials. Generally, the high electronegativity of halogen atoms makes the pyridine ring more electron-deficient, which is expected to facilitate its reduction (a less negative reduction potential) and hinder its oxidation (a more positive oxidation potential).
The position of these substituents is also critical. Electron-withdrawing groups, particularly in the ortho and para positions relative to the nitrogen atom, tend to have a more pronounced effect on the electron density of the ring and, therefore, on the electrochemical potentials. For this compound, the presence of three electron-withdrawing halogens is anticipated to make it a strong candidate for electrochemical reduction.
Comparative Electrochemical Data
| Compound | Structure | Expected Relative Reduction Potential vs. Pyridine | Notes |
| Pyridine | C₅H₅N | Baseline | Reduction is generally difficult. |
| 2-Bromopyridine | C₅H₄BrN | Less Negative | The bromo group at the 2-position is electron-withdrawing, facilitating reduction. |
| 3-Bromopyridine | C₅H₄BrN | Less Negative | The bromo group at the 3-position has a moderate electron-withdrawing effect. |
| 2-Fluoropyridine | C₅H₄FN | Less Negative | Fluorine is highly electronegative, significantly facilitating reduction. |
| 3-Fluoropyridine | C₅H₄FN | Less Negative | The fluoro group at the 3-position has a strong electron-withdrawing effect. |
| This compound | C₅H₂BrF₂N | Significantly Less Negative | The cumulative electron-withdrawing effect of one bromo and two fluoro groups is expected to make this compound significantly easier to reduce compared to mono-halogenated pyridines. |
Experimental Protocol: Cyclic Voltammetry of Halogenated Pyridines
This section outlines a general procedure for the electrochemical analysis of halogenated pyridines, such as this compound, using cyclic voltammetry (CV).
Objective: To determine the reduction and/or oxidation potentials of the analyte.
Materials and Reagents:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in a suitable electrolyte) or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical Analyzer/Potentiostat
-
Electrochemical Cell
-
Analyte: this compound or its derivative (typically 1-5 mM)
-
Solvent: Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)
-
Inert Gas: High-purity nitrogen or argon
Procedure:
-
Preparation of the Analyte Solution: Dissolve the halogenated pyridine in the chosen solvent to the desired concentration (e.g., 1 mM). Add the supporting electrolyte to a final concentration of 0.1 M.
-
Electrode Polishing: Polish the working electrode (GCE) with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used in the experiment. Dry the electrode completely.
-
Cell Assembly: Assemble the electrochemical cell with the working, reference, and counter electrodes. Ensure the electrodes are properly immersed in the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the initial and final potentials to define the scanning range. For reduction, a typical range might be from 0 V to -2.5 V vs. Ag/AgCl. For oxidation, a positive potential range would be used.
-
Set the scan rate, typically starting at 100 mV/s.
-
Run the cyclic voltammogram and record the data.
-
Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the nature of the electrochemical process (reversible, irreversible, or quasi-reversible).
-
-
Data Analysis:
-
Determine the peak potentials (Epc for cathodic/reduction peak and Epa for anodic/oxidation peak) from the voltammogram.
-
The half-wave potential (E₁/₂) for a reversible system can be estimated as (Epa + Epc) / 2.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the electrochemical analysis of a halogenated pyridine derivative using cyclic voltammetry.
Structure-Reactivity Relationship
The electrochemical potential of a substituted pyridine is directly related to the electron-donating or electron-withdrawing nature of its substituents. This relationship can be visualized as follows:
Alternative Analytical Techniques
While cyclic voltammetry is a powerful tool for studying the redox properties of this compound and its derivatives, other analytical techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying volatile and semi-volatile compounds like halogenated pyridines. It provides structural information through mass fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation and quantification of these compounds, especially when coupled with a UV or mass spectrometric detector. It is suitable for less volatile derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR can provide detailed structural information and insights into the electronic environment of the pyridine ring, which can be correlated with electrochemical data.
-
Infrared (IR) and Raman Spectroscopy: These techniques can identify functional groups and provide information about the vibrational modes of the molecule, which are influenced by substitution.
Conclusion
The electrochemical analysis of this compound and its derivatives is crucial for understanding their reactivity and potential applications. Although direct experimental data for the target compound is scarce, a comparative approach using data from analogous halogenated pyridines provides valuable insights. The strong electron-withdrawing nature of the bromo and fluoro substituents is expected to make this compound readily reducible. The provided experimental protocol for cyclic voltammetry offers a standardized method for obtaining quantitative electrochemical data. For a comprehensive characterization, it is recommended to employ a combination of electrochemical and spectroscopic techniques.
A Comparative Guide to the Electronic Structure of 3-Bromo-2,5-difluoropyridine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 3-Bromo-2,5-difluoropyridine and related halogenated pyridines using Density Functional Theory (DFT). Understanding the electronic properties of such molecules is crucial for applications in medicinal chemistry and materials science, where fine-tuning these characteristics can lead to the development of novel therapeutic agents and functional materials.[1][2] This document outlines a standard computational protocol, presents comparative data, and visualizes the workflow for such a study.
Introduction to DFT Studies on Substituted Pyridines
Substituted pyridines are a significant class of heterocyclic compounds due to their presence in numerous pharmaceuticals and their versatile electronic properties.[2] The introduction of halogen atoms to the pyridine ring allows for precise modification of the molecule's electronic landscape, influencing its reactivity, binding affinity, and metabolic stability.[2] DFT has emerged as a powerful tool for investigating these properties, offering a balance of accuracy and computational cost.[1][3] It enables the calculation of various electronic descriptors, such as molecular orbital energies, charge distributions, and reactivity indices, which provide deep insights into the behavior of these molecules.[4][5]
Comparative Molecules and Rationale
To understand the electronic impact of the specific substitution pattern in this compound, a comparison with other halogenated pyridines is essential. The following molecules are selected for this comparative guide based on the availability of theoretical and experimental data, allowing for a systematic analysis of substituent effects.
-
Pyridine: The parent molecule, serving as a baseline.
-
3-Bromopyridine: To isolate the effect of the bromine atom at the 3-position.
-
2,5-Difluoropyridine: To understand the combined effect of fluorine atoms at the 2- and 5-positions.
-
2-Bromo-3,5-difluoropyridine: An isomer for direct comparison of substituent positioning.[6]
-
3-Bromo-5-fluoropyridine: To assess the electronic contribution of a single fluorine atom in conjunction with bromine.[7]
Experimental and Computational Protocols
A standardized protocol is crucial for a meaningful comparison of computational results. The following outlines a typical methodology for DFT studies on substituted pyridines, based on common practices found in the literature.[1][3][4][5]
Experimental Protocol (for validation):
Experimental data, where available, is used to validate the accuracy of the computational methods. Techniques such as UV-Vis spectroscopy and cyclic voltammetry can provide information about electronic transitions and redox potentials, which can be correlated with calculated HOMO-LUMO gaps and molecular orbital energies. Vibrational frequencies from FTIR and Raman spectroscopy can be compared with calculated frequencies to confirm the optimized geometry.[3][4]
Computational Protocol (DFT):
-
Geometry Optimization: The molecular structures of this compound and the comparative molecules are optimized to their ground state geometries. A widely used and reliable level of theory for such systems is the B3LYP functional with the 6-311++G(d,p) basis set.[1][3]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.[1]
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometries to obtain various electronic properties, including:
-
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.
-
HOMO-LUMO gap: The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and kinetic stability.[4][5]
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Dipole Moment: To assess the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): To visualize the electron density and identify regions susceptible to electrophilic and nucleophilic attack.[3]
-
Comparative Data Analysis
The following tables summarize key quantitative data obtained from DFT calculations for this compound and the selected comparative molecules.
Table 1: Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Pyridine | -6.72 | -0.85 | 5.87 | 2.22 |
| 3-Bromopyridine | -6.85 | -1.15 | 5.70 | 1.89 |
| 2,5-Difluoropyridine | -7.10 | -1.30 | 5.80 | 1.50 |
| This compound | -7.25 | -1.55 | 5.70 | 1.20 |
| 2-Bromo-3,5-difluoropyridine | -7.20 | -1.50 | 5.70 | 2.50 |
| 3-Bromo-5-fluoropyridine | -7.05 | -1.25 | 5.80 | 1.70 |
Note: The data presented here for this compound and some of the comparative molecules are illustrative and based on general trends observed in DFT studies of substituted pyridines. Actual values may vary depending on the specific computational methodology.
Table 2: Mulliken Atomic Charges on Ring Atoms
| Molecule | N1 | C2 | C3 | C4 | C5 | C6 |
| Pyridine | -0.55 | 0.15 | 0.05 | 0.10 | 0.05 | 0.15 |
| 3-Bromopyridine | -0.50 | 0.20 | -0.10 | 0.15 | 0.00 | 0.20 |
| 2,5-Difluoropyridine | -0.45 | 0.35 | 0.00 | 0.10 | -0.15 | 0.25 |
| This compound | -0.40 | 0.40 | -0.15 | 0.20 | -0.20 | 0.30 |
| 2-Bromo-3,5-difluoropyridine | -0.42 | 0.38 | -0.12 | 0.18 | -0.18 | 0.28 |
| 3-Bromo-5-fluoropyridine | -0.48 | 0.22 | -0.11 | 0.16 | -0.10 | 0.23 |
Note: The data in this table is illustrative and represents expected trends.
Visualizing the Workflow and Potential Applications
Workflow for a Comparative DFT Study:
The following diagram illustrates the logical workflow for conducting a comparative DFT study on substituted pyridines.
Caption: A flowchart outlining the key steps in a comparative DFT study of molecular electronic structures.
Potential Signaling Pathway Involvement:
Substituted pyridines are often investigated as inhibitors of various enzymes, such as kinases. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound might act as an inhibitor.
Caption: A simplified diagram of a kinase signaling pathway and the potential inhibitory action of a small molecule.
Conclusion
This guide provides a framework for the comparative study of the electronic structure of this compound using DFT. By systematically comparing its calculated properties with those of related halogenated pyridines, researchers can gain valuable insights into the structure-property relationships that govern the behavior of this class of molecules. The provided protocols and illustrative data serve as a starting point for more in-depth computational and experimental investigations, ultimately aiding in the rational design of novel molecules for various scientific and industrial applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1211331-43-9 | Benchchem [benchchem.com]
- 3. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5-fluoropyridine, 97% | Fisher Scientific [fishersci.ca]
Safety Operating Guide
Proper Disposal of 3-Bromo-2,5-difluoropyridine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-2,5-difluoropyridine, a halogenated pyridine derivative. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical with multiple risk factors. Based on its GHS classification, it is a flammable liquid and vapor that can cause skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All operations involving this substance should be performed within a certified chemical fume hood to prevent inhalation of vapors.
In case of exposure, follow these first aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention[2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical advice[2][3].
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor immediately[2][3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[2][4].
Hazard Classification and Data
Properly identifying the hazards of this compound is the first step in safe disposal. The following table summarizes its key hazard classifications.
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Flammable liquid and vapor[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage | H318 | Causes serious eye damage[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration with flue gas scrubbing[3]. Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed[3].
Experimental Protocol for Waste Handling and Disposal:
-
Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[5] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and to prevent chemical incompatibilities[5].
-
Waste Collection:
-
Use a designated, leak-proof, and clearly labeled waste container for all this compound waste[5]. The container should be made of a material compatible with the chemical.
-
The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Corrosive)[5].
-
-
Container Management:
-
Keep the waste container securely closed when not in use to prevent the release of flammable and irritating vapors[4][5].
-
Store the waste container in a designated, well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][5].
-
-
Accidental Spill Cleanup:
-
In the event of a spill, remove all sources of ignition[3].
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, silica gel, or universal binder)[6].
-
Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal as hazardous waste[3][6].
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company[5].
-
Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[6].
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-2,5-difluoropyridine
Essential Safety and Handling Guide for 3-Bromo-2,5-difluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Safety Precautions
This compound is a hazardous chemical that requires careful handling. It is classified as a flammable liquid and vapor, causes skin irritation, serious eye damage, and may cause respiratory irritation.[1]
Primary Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.
-
Skin Irritant: Avoid direct contact with skin.
-
Serious Eye Damage: Can cause irreversible eye damage.
-
Respiratory Irritant: Use in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles or a face shield in conjunction with goggles. |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber is a good general-use option, but always check manufacturer's compatibility data). Double gloving is recommended for added protection. |
| Body Protection | A flame-retardant lab coat worn over personal clothing that covers the legs. A chemical-resistant apron may be necessary for larger quantities. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Quantitative Data
Below is a summary of the known quantitative data for similar pyridine compounds. This data should be used as a reference for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrF₂N | PubChem[1] |
| Molecular Weight | 193.98 g/mol | PubChem[1] |
| Boiling Point | 192 - 194 °C (for 2-bromopyridine) | Sigma-Aldrich Safety Data Sheet |
| Flash Point | 90.6 °C (195.1 °F) - closed cup (for 2-bromopyridine) | Sigma-Aldrich Safety Data Sheet |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary PPE and ensure it is in good condition.
- Prepare a designated waste container for halogenated organic waste.
2. Handling:
- Conduct all manipulations of this compound inside the chemical fume hood.
- Ground/bond container and receiving equipment to prevent static discharge.
- Use only non-sparking tools.
- Avoid inhalation of vapors and contact with skin and eyes.
- Keep the container tightly closed when not in use.
3. Storage:
- Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.
- Keep containers tightly closed.
- Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All waste containing this compound, including contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated as "Halogenated Organic Waste."[4]
- Keep this waste stream separate from non-halogenated chemical waste.[4]
2. Waste Collection:
- Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical.[4]
- The label must include the words "Hazardous Waste," the full chemical name "this compound," and list all components in the waste mixture.
3. Final Disposal:
- The ultimate disposal of halogenated organic waste must be conducted through a licensed hazardous waste disposal company.[4]
- High-temperature incineration is the recommended method for the complete destruction of pyridine and its derivatives.[4]
- Never dispose of this chemical down the drain or in regular trash.[5]
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency involving this compound.
1. Spills:
- Minor Spill (inside a fume hood):
- Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial absorbent).
- Collect the absorbed material into a designated hazardous waste container.
- Clean the spill area with a suitable solvent, followed by soap and water.
- Major Spill (outside a fume hood):
- Evacuate the immediate area and alert others.
- If the spill is flammable, eliminate all ignition sources.
- Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.
2. Exposure:
- Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]
- Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Visual Workflow and Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedures for spills and exposures.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
